(2R)-2-aminohex-5-ynoic Acid
Descripción
BenchChem offers high-quality (2R)-2-aminohex-5-ynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-aminohex-5-ynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-aminohex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447532 | |
| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211054-02-3 | |
| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: Physical Properties, Chemical Stability, and Applications of (2R)-2-Aminohex-5-ynoic Acid
Executive Summary
(2R)-2-aminohex-5-ynoic acid—commonly referred to as D-homopropargylglycine (D-HPG)—is a highly specialized non-canonical amino acid (ncAA). Featuring a D-chiral center and a terminal alkyne side chain, D-HPG is a critical building block in modern chemical biology and drug development. While its L-enantiomer is predominantly utilized as a methionine surrogate for the metabolic labeling of nascent proteins, D-HPG is engineered for the rational design of proteolytically stable peptidomimetics and multivalent therapeutic constructs. This whitepaper details the physicochemical properties, stability profiles, and validated experimental workflows for utilizing D-HPG in advanced bioconjugation.
Physical and Chemical Properties
Understanding the foundational properties of D-HPG is essential for optimizing its behavior in solid-phase peptide synthesis (SPPS) and downstream aqueous reactions. The inclusion of an extra methylene group in the side chain (homopropargyl vs. propargyl) extends the alkyne further from the peptide backbone, significantly reducing steric hindrance during cycloaddition reactions.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (2R)-2-aminohex-5-ynoic acid |
| Common Synonyms | D-Homopropargylglycine; D-HPG; (2R)-2-amino-5-hexynoic acid |
| CAS Number | 211054-02-3 |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Predicted pKa | ~2.21 (carboxyl group); ~9.5 (amino group) |
| Topological Polar Surface Area | 63.3 Ų |
| Solubility | Soluble in Water, DMSO, and standard SPPS solvents (DMF, NMP) |
Data supported by chemical property databases[1].
Chemical Integrity and Stability Profile
The utility of D-HPG in therapeutic development is anchored in its dual stability profile: biological resistance and chemical bioorthogonality.
Proteolytic Stability (Biological Causality)
Endogenous proteases have evolved with strict stereospecificity, exclusively recognizing and cleaving peptide bonds formed by natural L-amino acids. The incorporation of D-HPG introduces a stereochemical inversion at the alpha-carbon. This structural perturbation prevents the peptide backbone from successfully docking into the catalytic triad of proteases (such as trypsin or pepsin). Consequently, peptides incorporating D-HPG exhibit drastically extended plasma half-lives, making them ideal candidates for oral or systemic drug delivery systems[2].
Chemical Stability and Bioorthogonality
The terminal alkyne moiety is kinetically inert under physiological conditions (pH 7.4, 37°C). Unlike thiols or primary amines, the alkyne does not cross-react with endogenous nucleophiles, electrophiles, or reactive oxygen species (ROS).
-
Storage Protocol: As a raw powder, D-HPG is stable at room temperature but should be stored at 4°C or -20°C in a desiccated, inert atmosphere to prevent long-term oxidative degradation or moisture absorption. Solutions prepared in DMSO or distilled water should be aliquoted and frozen at -20°C, strictly avoiding multiple freeze-thaw cycles which can induce micro-precipitation.
Experimental Protocols: Synthesis and Bioconjugation
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing D-HPG.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
D-HPG is typically incorporated into peptides using its Fmoc- or Boc-protected derivatives (e.g., Fmoc-D-HPG-OH).
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.
-
Coupling Reaction:
-
Reagents: 3 to 4 equivalents of Fmoc-D-HPG-OH, activated with HATU and DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive aza-benzotriazole ester intermediate overcomes the slight steric bulk of the homopropargyl side chain, ensuring >99% coupling efficiency.
-
Time: Incubate for 45–60 minutes at room temperature.
-
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Causality: The alkyne is completely stable to strong acids like Trifluoroacetic acid (TFA). Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the alkylation of other sensitive amino acid residues during cleavage[2].
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The bioorthogonal alkyne of D-HPG is primed for CuAAC click chemistry, allowing the attachment of fluorophores, PEG chains, or targeting antibodies[3].
-
Reagent Assembly: Dissolve the D-HPG-containing peptide in a degassed aqueous buffer (e.g., PBS or a 1:1 mixture of tBuOH/H₂O). Add 1.2 equivalents of the Azide-functionalized payload.
-
Catalyst Preparation: Premix CuSO₄ (1-2 mM final) with a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 1:5 molar ratio.
-
Causality: THPTA coordinates the copper, maintaining it in a soluble state and drastically reducing the generation of reactive oxygen species that could otherwise cleave the peptide backbone.
-
-
Initiation: Add Sodium Ascorbate (5-10 mM final) to the reaction mixture.
-
Causality: Sodium ascorbate serves as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, triggering the 1,3-dipolar cycloaddition.
-
-
Incubation & Purification: React for 1–2 hours at room temperature. Quench with EDTA to chelate the copper, followed by RP-HPLC purification.
Visualizations of Mechanisms and Workflows
Caption: Logical framework demonstrating how D-HPG's structural features dictate its therapeutic utility.
Caption: Step-by-step experimental workflow for incorporating D-HPG and performing bioconjugation.
References
- GuideChem. "(R)-2-AMINOHEX-5-YNOIC ACID 211054-02-3 wiki".
- Sigma-Aldrich. "D-Homopropargylglycine | 211054-02-3".
- BenchChem. "(R)-2-(Boc-amino)-5-hexynoic acid | 1217464-82-8".
- Google Patents. "WO2016112870A1 - Molecular constructs with targeting and effector elements".
Sources
Mechanism of bioorthogonal labeling with (2R)-2-aminohex-5-ynoic Acid
Mechanism of Bioorthogonal Labeling with (2R)-2-Aminohex-5-ynoic Acid: A Technical Guide for Peptidoglycan Dynamics
Executive Summary
(2R)-2-aminohex-5-ynoic acid, commonly known as D-homopropargylglycine (D-HPG), has emerged as a premier bioorthogonal chemical reporter for interrogating bacterial cell wall dynamics[1]. Unlike canonical L-amino acids utilized by mammalian host cells, D-amino acids are exclusive building blocks of the bacterial peptidoglycan (PG) layer[2]. This stereospecificity provides an elegant, non-destructive window into bacterial metabolism, host-pathogen interactions, and antibiotic efficacy[1].
Chemical Rationale & Structural Dynamics
The selection of D-HPG over other chemical probes is driven by strict structural and kinetic requirements:
-
Stereochemical Isolation : The (2R) configuration ensures that the probe is ignored by mammalian translational machinery[3]. This eliminates background noise when imaging intracellular pathogens within host macrophages, as mammalian cells exclusively utilize L-amino acids for protein synthesis[2].
-
Steric Permissibility : The terminal alkyne moiety is exceptionally small. PG biosynthetic enzymes—such as Mur ligases and Penicillin-Binding Proteins (PBPs)—exhibit high promiscuity toward small modifications at the D-alanine position but reject bulky fluorophores[4].
-
Alkyne vs. Azide : While azido-D-alanine (AzDAla) is also used in the field, alkynes are completely inert in biological systems, whereas azides can occasionally undergo reduction to amines in highly reducing intracellular environments[2]. Furthermore, the extra methylene group in D-HPG (compared to D-propargylglycine) extends the alkyne handle slightly further from the dense PG peptide stem, reducing steric hindrance during the subsequent click reaction.
Mechanistic Pathway of Metabolic Incorporation
The incorporation of D-HPG into the PG matrix occurs via two distinct, complementary pathways[2]:
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Cytoplasmic De Novo Synthesis : Intracellular D-HPG is recognized by the MurF ligase, which incorporates it into the UDP-MurNAc-pentapeptide precursor (replacing the terminal D-Ala). This precursor is flipped across the membrane as Lipid II and polymerized into nascent PG[5].
-
Periplasmic Exchange : Extracellular D-HPG is directly swapped with the terminal D-alanine of mature PG strands by periplasmic L,D-transpeptidases (LDTs) and D,D-transpeptidases (PBPs)[2]. This allows the labeling of both newly synthesized and actively remodeling PG.
Metabolic incorporation of D-HPG into bacterial peptidoglycan followed by CuAAC click labeling.
Bioorthogonal Click Chemistry: The CuAAC Reaction
Once D-HPG is integrated into the cell wall, the terminal alkyne is reacted with an azide-functionalized probe (e.g., Azide-Fluor 488) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4].
The causality behind the CuAAC reagent cocktail is critical for maintaining cellular integrity:
-
CuSO4 : Provides the catalytic copper required to drive the cycloaddition.
-
Sodium Ascorbate : Acts as a reducing agent that continuously reduces inactive Cu(II) to the catalytically active Cu(I) state.
-
THPTA Ligand : Cu(I) is highly toxic; it generates Reactive Oxygen Species (ROS) that degrade DNA and proteins. THPTA coordinates the Cu(I) ion, accelerating the click reaction while shielding the cell from oxidative damage[4].
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, a labeling protocol must differentiate between true metabolic incorporation and non-specific physical adsorption. The following workflow incorporates a Lysozyme Digestion Control to self-validate the results.
Step 1: Metabolic Labeling
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Grow the bacterial culture to the early exponential phase (OD600 ~ 0.2).
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Supplement the media with 1–5 mM of D-HPG.
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Incubate for 1–2 generation times (e.g., 30–60 minutes for E. coli) at 37°C. Causality: Labeling during the exponential phase ensures active PG synthesis and remodeling, maximizing D-HPG incorporation[2].
Step 2: Fixation and Permeabilization
-
Pellet cells (6,000 x g, 3 min) and wash 3x with 1x PBS to remove unincorporated D-HPG.
-
Fix cells in 70% ice-cold ethanol or 2% Paraformaldehyde (PFA) for 15 minutes.
-
Wash 3x with 1x PBS. Causality: Fixation halts metabolism and stabilizes the PG architecture, preventing probe degradation during the click reaction.
Step 3: CuAAC Click Reaction
-
Prepare the Click Master Mix (per 100 µL):
-
1x PBS (88 µL)
-
Azide-Fluorophore (1 µL of 1 mM stock)
-
CuSO4 (1 µL of 100 mM stock)
-
THPTA (5 µL of 100 mM stock)
-
Sodium Ascorbate (5 µL of 100 mM stock, freshly prepared)
-
-
Resuspend the bacterial pellet in the Click Master Mix.
-
Incubate at room temperature for 30–60 minutes in the dark.
-
Wash 3x with 1x PBS containing 0.1% Tween-20 to remove unreacted dye.
Step 4: Self-Validation (Lysozyme Control)
-
Split the labeled sample into two aliquots.
-
Treat Aliquot B with 1 mg/mL Lysozyme for 30 minutes at 37°C.
-
Analyze both aliquots via Flow Cytometry or Confocal Microscopy. Causality: Lysozyme specifically cleaves the β-(1,4)-glycosidic bonds of PG[5]. If the fluorescence signal is truly derived from D-HPG incorporated into PG, Aliquot B will show a >90% reduction in signal. If the signal remains, it indicates non-specific dye precipitation.
Self-validating experimental workflow for D-HPG metabolic labeling and fluorescence detection.
Quantitative Data & Optimization
The table below summarizes typical quantitative outcomes when optimizing D-HPG labeling compared to L-HPG (negative stereocontrol) and D-Pra (D-Propargylglycine).
| Parameter | D-HPG (2R) | L-HPG (2S) | D-Pra (D-Propargylglycine) |
| Optimal Concentration | 1 - 5 mM | 1 - 5 mM | 1 - 5 mM |
| PG Incorporation Rate | High | Negligible | High |
| Mammalian Background | < 1% | > 85% (Met surrogate) | < 1% |
| Signal-to-Noise Ratio | > 50:1 | N/A | > 45:1 |
| Lysozyme Sensitivity | > 95% signal loss | No signal loss | > 95% signal loss |
Applications in Drug Development
-
Antibiotic Mechanism of Action (MoA) Screening : By monitoring the spatial distribution of D-HPG labeling, researchers can determine if a novel antibiotic disrupts septal PG synthesis (division inhibitors) or lateral PG synthesis (elongation inhibitors)[5].
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In Vivo Microbiome Tracking : D-amino acid probes can be administered via gavage to live animal models. Subsequent click-reaction with Near-Infrared (NIR) azide dyes enables deep-tissue imaging of the gut microbiota without genetic manipulation[3].
Sources
Engineering Next-Generation Therapeutics: The Role of (2R)-2-aminohex-5-ynoic Acid (D-HPG) in Unnatural Amino Acid Mutagenesis
Executive Summary
(2R)-2-aminohex-5-ynoic acid, commonly known as D-homopropargylglycine (D-HPG), represents a critical convergence of stereochemical engineering and bioorthogonal chemistry. As a Senior Application Scientist, I present this technical guide to detail the mechanistic rationale, translational workflows, and analytical validation required to successfully incorporate D-HPG into recombinant peptides. By leveraging D-HPG, researchers can simultaneously confer absolute protease resistance to their biologics and install a highly reactive alkyne handle for site-specific bioconjugation.
The Stereochemical and Chemical Rationale
Natural proteins are exclusively composed of L-amino acids, making them highly susceptible to rapid degradation by endogenous proteases. The substitution of a canonical amino acid with a D-enantiomer, such as D-HPG, disrupts the stereospecific recognition by proteolytic enzymes, drastically extending the in vivo half-life of peptide therapeutics[1].
Causality of the Alkyne Handle: While various D-amino acids provide stability, D-HPG is uniquely valuable because of its terminal alkyne moiety. We select the terminal alkyne over bulkier bioorthogonal handles (like cyclooctynes) because its minimal steric footprint avoids catastrophic structural clashes within the ribosomal peptidyl transferase center (PTC) during translation[2]. Post-translationally, this alkyne serves as the exclusive reaction partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the precise attachment of fluorophores, cytotoxic payloads, or half-life extension polymers without cross-reacting with native biological functional groups.
Logical framework for selecting D-HPG in peptide drug design.
Overcoming Translational Barriers
The incorporation of D-HPG cannot be achieved through standard auxotrophic expression systems (e.g., BONCAT), which readily accept its natural enantiomer, L-HPG[2]. The native translational machinery strictly enforces chiral checkpoints at both the aminoacyl-tRNA synthetase (aaRS) and the ribosome.
The Flexizyme and CFPS Solution: To bypass the aaRS chiral checkpoint, we utilize Flexizymes—engineered ribozymes capable of acylating tRNAs with virtually any activated amino acid, regardless of stereochemistry[3]. Because in vivo expression of D-amino acids is often toxic and inefficient due to endogenous D-amino acid oxidases, we deploy Cell-Free Protein Synthesis (CFPS) systems. CFPS allows for the absolute depletion of competing canonical amino acids and the introduction of mutant ribosomes engineered to accommodate D-stereocenters at the PTC.
Workflow of Flexizyme-mediated D-HPG incorporation via CFPS.
Comparative Data Presentation
Understanding the distinct operational parameters of D-HPG versus its canonical counterpart, L-HPG, is essential for rigorous experimental design.
| Property | L-HPG ((2S)-2-aminohex-5-ynoic acid) | D-HPG ((2R)-2-aminohex-5-ynoic acid) |
| Stereochemistry | L-configuration (Natural) | D-configuration (Unnatural) |
| Ribosomal Tolerance | High (Accepted by native ribosomes) | Low (Requires engineered ribosomes/CFPS) |
| Protease Resistance | Low (Susceptible to proteolysis) | High (Resistant to endogenous proteases) |
| Incorporation Method | MetRS reassignment (BONCAT) | Flexizyme / Orthogonal Translation Systems |
| Primary Application | Nascent proteome labeling | Stable peptide therapeutics, mirror-image display |
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates internal validation checkpoints to confirm causality and prevent false positives during D-HPG mutagenesis.
Phase 1: Flexizyme-Mediated tRNA Charging
Objective: Generate D-HPG-charged orthogonal tRNA bypassing native aaRS.
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Activation: Synthesize D-HPG cyanomethyl ester (D-HPG-CME).
-
Causality: The CME leaving group provides the necessary electrophilicity for the ribozyme to catalyze esterification without requiring ATP.
-
-
Charging Reaction: Incubate 50 µM D-HPG-CME, 5 µM orthogonal tRNA, and 5 µM dFx (Flexizyme) in 50 mM HEPES-K (pH 7.5), 600 mM MgCl₂ on ice for 2 hours.
-
Validation Checkpoint (Acid-Urea PAGE): Run the reaction product on a 6.5% acid-urea polyacrylamide gel.
-
Self-Validation: The acidic pH prevents ester bond hydrolysis. A successful reaction is validated by a distinct electrophoretic mobility shift of the charged D-HPG-tRNA compared to an uncharged tRNA control.
-
Phase 2: Cell-Free Protein Synthesis (CFPS)
Objective: Translate the target peptide incorporating D-HPG at a specific amber (UAG) codon.
-
CFPS Assembly: Utilize a PURE (Protein synthesis Using Recombinant Elements) system lacking release factor 1 (RF1) to prevent premature termination at the UAG codon.
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Translation: Add the DNA template, 10 µM D-HPG-tRNA, and engineered ribosomes. Incubate at 37°C for 3 hours.
-
Causality: The use of engineered ribosomes with modified 23S rRNA alleviates steric clashes with the D-stereocenter, enabling efficient peptide bond formation.
-
-
Validation Checkpoint (Mass Spectrometry): Purify the peptide via Ni-NTA affinity chromatography and analyze via MALDI-TOF MS.
-
Self-Validation: The mass spectrum must show a single peak corresponding to the exact mass of the D-HPG-containing peptide, confirming the absence of misincorporated canonical amino acids.
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Phase 3: CuAAC Click-Labeling
Objective: Site-specifically conjugate an azide-functionalized payload to the D-HPG alkyne.
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Reaction Setup: Mix the purified D-HPG peptide (10 µM) with Azide-Fluorophore/Payload (20 µM).
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Catalyst Addition: Add 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.
-
Causality: THPTA is critical; it coordinates Cu(I), accelerating the reaction while shielding the peptide from reactive oxygen species (ROS) generated by copper[2]. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I).
-
-
Validation Checkpoint (In-Gel Fluorescence): Resolve the products on SDS-PAGE.
-
Self-Validation: Include a negative control lacking CuSO₄. Fluorescence must only be observed in the +Cu lane, proving that labeling is strictly dependent on the CuAAC mechanism and not non-specific hydrophobic interactions.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using D-HPG.
Conclusion
The strategic incorporation of (2R)-2-aminohex-5-ynoic acid (D-HPG) elevates unnatural amino acid mutagenesis from simple labeling to the engineering of highly robust, functionalized therapeutics. By coupling Flexizyme-mediated tRNA charging with cell-free translation and CuAAC chemistry, researchers can systematically overcome the biological barriers of stereochemistry. This self-validating workflow ensures high-fidelity synthesis of protease-resistant, site-specifically conjugated peptides, paving the way for next-generation biologics.
References
-
Title: Site-Specific Labeling of Proteins Using Unnatural Amino Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Recent Advances Toward the Discovery of Drug-Like Peptides De novo Source: Frontiers in Chemistry URL: [Link]
Sources
Technical Whitepaper: Molecular Weight and Exact Mass Determination of (2R)-2-aminohex-5-ynoic Acid
Executive Summary
(2R)-2-aminohex-5-ynoic acid , widely known in the biochemical community as D-homopropargylglycine (D-HPG) , is a non-canonical amino acid (ncAA) characterized by a terminal alkyne moiety. It serves as a critical structural probe in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and is used extensively to monitor protein synthesis dynamics.
For researchers utilizing High-Resolution Mass Spectrometry (HRMS) to track D-HPG incorporation or its synthetic derivatives, precise differentiation between its average molecular weight and monoisotopic exact mass is a foundational requirement. This whitepaper details the theoretical mass calculations, isotopic distribution logic, and self-validating experimental protocols required for the exact mass determination of D-HPG.
Chemical Identity & Structural Analysis
Before performing mass calculations, it is critical to map the atomic composition and functional domains of the molecule. The structural properties dictate both its reactivity in biological systems and its ionization behavior in a mass spectrometer.
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IUPAC Name: (2R)-2-aminohex-5-ynoic acid
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Common Synonyms: D-Homopropargylglycine, D-HPG
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CAS Registry Number: 211054-02-3
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Molecular Formula: C6H9NO2
Functional domains of (2R)-2-aminohex-5-ynoic acid and their applications.
Theoretical Mass Calculations: Average vs. Exact Mass
In drug development and proteomics, conflating average molecular weight with monoisotopic exact mass leads to catastrophic failures in HRMS data interpretation.
The Causality of Mass Selection: The average molecular weight accounts for the natural abundance of all isotopes (e.g., ^13^C, ^2^H, ^15^N) and is strictly used for bulk stoichiometric calculations, such as weighing reagents for assay preparation. Conversely, the monoisotopic exact mass is calculated using only the mass of the most abundant, lowest-mass isotope for each element. High-resolution instruments (like Orbitrap or Q-TOF) resolve these isotopic peaks. If an analyst uses the average mass to set the MS extraction window, the primary monoisotopic peak will fall outside the detection window, leading to false negatives in drug metabolism studies.
Atomic Composition & Mass Data
The following table summarizes the quantitative data required to calculate both the average and exact mass of D-HPG ().
| Element | Count | Average Atomic Mass ( g/mol ) | Monoisotopic Mass (Da) | Total Exact Mass Contribution (Da) |
| Carbon (C) | 6 | 12.011 | 12.000000 | 72.000000 |
| Hydrogen (H) | 9 | 1.008 | 1.007825 | 9.070425 |
| Nitrogen (N) | 1 | 14.007 | 14.003074 | 14.003074 |
| Oxygen (O) | 2 | 15.999 | 15.994915 | 31.989830 |
| Total | 18 | 127.14 g/mol | - | 127.063329 Da |
Mass Spectrometry (MS) Dynamics & Ionization
When analyzing D-HPG via Electrospray Ionization (ESI), the molecule typically undergoes protonation in positive mode (ESI+) or deprotonation in negative mode (ESI-).
Ionization Causality: The addition of a proton (H+) adds the exact mass of a proton (1.007276 Da), not a hydrogen atom (1.007825 Da), because the electron is left behind during the ionization process. Understanding this sub-atomic distinction is crucial for sub-ppm mass accuracy.
-
Neutral Monoisotopic Mass: 127.063329 Da
-
[M+H]+ Exact m/z: 127.063329 + 1.007276 = 128.070605
-
[M-H]- Exact m/z: 127.063329 - 1.007276 = 126.056053
-
[M+Na]+ Exact m/z: 127.063329 + 22.989769 = 150.053098
Experimental Protocol: HRMS Validation of D-HPG
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It incorporates real-time internal calibration (lock mass) and orthogonal validation criteria (mass error thresholds and isotopic pattern matching). If any parameter fails, the system automatically flags the run as invalid, preventing false-positive identification ().
Step-by-Step Methodology
-
Sample Preparation: Dissolve the (2R)-2-aminohex-5-ynoic acid standard in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.
-
Causality: Methanol provides efficient droplet desolvation in the ESI source due to its low surface tension. The 0.1% FA lowers the pH, ensuring the amino group (-NH2) is fully protonated (-NH3+), which maximizes the yield of [M+H]+ ions and drastically improves the signal-to-noise ratio.
-
-
Instrument Calibration: Infuse a calibration solution (e.g., sodium formate) to calibrate the mass spectrometer. Ensure the resolving power is set to ≥ 60,000 at m/z 200. Enable the lock-mass feature for real-time axis correction.
-
Sample Introduction: Introduce the sample via direct infusion at a flow rate of 5 µL/min using a syringe pump.
-
Data Acquisition: Acquire full-scan high-resolution mass spectra (m/z 50–500) in positive ion mode (ESI+).
-
Data Processing & Orthogonal Validation:
-
Primary Validation: Extract the ion chromatogram (XIC) for m/z 128.0706 with a narrow mass window. The mass error must be calculated as: [(Observed m/z - Theoretical m/z) / Theoretical m/z] × 10^6. The run is only valid if the error is ≤ 5 ppm .
-
Secondary Validation (Isotope Pattern): Verify the M+1 peak (m/z ~129.073). Because Carbon-13 has a natural abundance of ~1.07%, a molecule with 6 carbons should exhibit an M+1 peak intensity of approximately 6.42% relative to the base monoisotopic peak. A mismatch indicates an isobaric interference rather than pure D-HPG.
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Self-validating HRMS workflow for exact mass confirmation of D-HPG.
Applications in Drug Development & Proteomics
The precision in exact mass calculation is critical for downstream applications. D-HPG is heavily utilized as a methionine surrogate in metabolic labeling. Because the endogenous methionyl-tRNA synthetase (MetRS) can promiscuously activate D-HPG, it is incorporated into newly synthesized proteins at varying rates ().
Following incorporation, the terminal alkyne is reacted with azide-functionalized fluorophores or biotin tags via CuAAC (). HRMS is subsequently used to map the exact sites of D-HPG incorporation by analyzing the tryptic peptides. An exact mass shift of -21.9877 Da (the exact mass difference between Methionine[149.0510 Da] and HPG [127.0633 Da]) is the mathematical key used by proteomics software to identify the modified peptides and quantify translational dynamics.
References
-
Title: L-Homopropargylglycine (L-HPG) / D-Homopropargylglycine Properties Source: Jena Bioscience URL: [Link]
-
Title: Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates Source: PubMed Central (PMC) URL: [Link]
-
Title: Homopropargylglycine | CAS#:215160-72-8 / 211054-02-3 Source: Chemsrc Chemical Database URL: [Link]
Beyond the L-Enantiomer: The Discovery, History, and Application of (2R)-2-Aminohex-5-Ynoic Acid (D-Homopropargylglycine) in Click Chemistry
Executive Summary
The advent of bioorthogonal chemistry fundamentally transformed chemical biology, allowing researchers to track, isolate, and modify biomolecules in complex living systems. Central to this revolution was the development of non-canonical amino acids (ncAAs) that serve as stealthy chemical handles. While L-homopropargylglycine (L-HPG) became the gold standard for metabolic labeling via the endogenous methionyl-tRNA synthetase (MetRS), the therapeutic application of L-peptides remains bottlenecked by their rapid proteolytic degradation in vivo.
Enter (2R)-2-aminohex-5-ynoic acid , commonly known as D-homopropargylglycine (D-HPG). By flipping the stereocenter from the canonical L- (S) configuration to the D- (R) configuration, chemists engineered a building block that marries the bioorthogonal reactivity of a terminal alkyne with the absolute proteolytic resistance of a D-amino acid. This technical guide explores the historical context, mechanistic utility, and advanced applications of D-HPG in modern drug development, specifically in the realms of peptidomimetics and targeted protein degradation (PROTACs).
Chemical Identity and Structural Significance
D-HPG (CAS: 211054-02-3) is a six-carbon amino acid featuring a terminal alkyne moiety 1. Unlike its L-counterpart, D-HPG is not recognized by wild-type ribosomal machinery. Its incorporation into peptide scaffolds relies entirely on Solid-Phase Peptide Synthesis (SPPS) or advanced chemoenzymatic macrocyclization techniques.
The causality here is critical: the inability of endogenous proteases to recognize the D-stereocenter ensures that D-HPG-containing peptides exhibit extended serum half-lives, a non-negotiable requirement for peptide-based therapeutics.
Table 1: Comparative Chemical Properties of Homopropargylglycine Enantiomers and Methionine
| Property | (2S)-2-aminohex-5-ynoic acid (L-HPG) | (2R)-2-aminohex-5-ynoic acid (D-HPG) | L-Methionine (Canonical) |
| CAS Number | 98891-36-2 | 211054-02-3 | 63-68-3 |
| Stereochemistry | L (S) | D (R) | L (S) |
| Side Chain | Terminal Alkyne | Terminal Alkyne | Thioether |
| Proteolytic Stability | Low (Natural Susceptibility) | High (Protease Resistant) | Low |
| Primary Application | In vivo BONCAT, metabolic labeling | Synthetic peptidomimetics, PROTACs | Natural protein synthesis |
| Incorporation Method | Ribosomal (via MetRS) | SPPS / Engineered tRNAs | Ribosomal |
Historical Milestones in D-HPG Click Chemistry
The history of D-HPG is inextricably linked to the evolution of click chemistry. Following the introduction of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal in the early 2000s, the race began to functionalize biomolecules with terminal alkynes.
Initially, L-HPG dominated the landscape due to its seamless integration into living cells for Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) 2. However, as the pharmaceutical industry shifted towards peptide therapeutics, the limitations of L-peptides became glaringly apparent. In the 2010s, the commercial synthesis of Fmoc-protected D-HPG allowed chemists to build protease-resistant, click-ready scaffolds 3.
Recent landmark patents highlight the maturation of D-HPG. For instance, US Patent 20160208020A1 details the use of D-HPG in peptide core-based multi-arm linkers, enabling precise conjugation of targeting and effector elements via CuAAC 4. Similarly, European Patent EP4541891A1 describes the integration of D-HPG into novel Low-density lipoprotein receptor-related protein-1 (LRP1) binding peptides, facilitating receptor-mediated transcytosis across the blood-brain barrier 5.
Mechanistic Insights: The Logic of D-HPG Conjugation
The terminal alkyne of D-HPG is highly specific; it is biologically inert until exposed to an azide in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. Because D-HPG is a terminal alkyne, it cannot participate directly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without prior modification, as SPAAC requires a strained cyclooctyne (e.g., DBCO). Therefore, D-HPG serves as the ideal orthogonal handle for CuAAC in complex synthetic pipelines.
Figure 1: Logical relationship between D-HPG structural properties and its therapeutic applications.
Experimental Protocol: SPPS and CuAAC Labeling of D-HPG Peptides
To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the incorporation and functionalization of D-HPG. The use of Fmoc-D-HPG-OH requires careful activation to prevent racemization, though the D-configuration is generally stable under standard SPPS conditions.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).
-
Coupling of Fmoc-D-HPG-OH :
-
Dissolve 3 equivalents of Fmoc-D-HPG-OH and 3 eq of HATU in DMF.
-
Add 6 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality Note: HATU/DIPEA provides rapid amide bond formation, minimizing the time the activated ester is exposed to base, thereby preventing epimerization of the D-stereocenter.
-
React for 60 minutes at room temperature.
-
-
Validation : Perform a Kaiser test. A negative result (yellow) confirms complete coupling.
-
Cleavage : Treat the resin with Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.
Phase 2: CuAAC Click Conjugation
-
Reaction Setup : Dissolve the D-HPG-containing peptide (1 mM) and an azide-functionalized payload (e.g., Azide-Fluorophore or Azide-PROTAC ligand, 1.2 mM) in a degassed mixture of t-Butanol/Water (1:1).
-
Catalyst Generation : Prepare a fresh solution of CuSO4 (0.1 mM) and Sodium Ascorbate (0.5 mM).
-
Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Degassing prevents the rapid oxidation of Cu(I) back to Cu(II), ensuring high reaction yields.
-
-
Conjugation : Add the catalyst mixture to the peptide solution. Stir at room temperature for 4 hours.
-
Self-Validation Control : Run a parallel reaction omitting Sodium Ascorbate. No product should form, confirming the reaction is strictly Cu(I)-dependent and bioorthogonal.
-
Purification : Purify the triazole-linked product via preparative RP-HPLC and verify the mass via LC-MS.
Figure 2: Step-by-step experimental workflow for D-HPG incorporation and bioorthogonal functionalization.
Advanced Applications in Drug Development
The true value of (2R)-2-aminohex-5-ynoic acid lies in its dual functionality. In the development of Targeted Protein Degraders (PROTACs) , linkers must withstand the harsh proteolytic environment of the cytosol while maintaining optimal distance between the E3 ligase ligand and the target binder. D-HPG provides a rigid, degradation-resistant anchor point for multi-arm linkers.
Furthermore, in neuropharmacology, delivering biologics across the blood-brain barrier (BBB) remains a monumental challenge. Recent innovations utilize D-HPG in the synthesis of LRP1-binding peptides. By incorporating D-HPG, these peptides resist serum proteases long enough to bind the LRP1 receptor and undergo transcytosis, effectively dragging click-conjugated therapeutic payloads into the central nervous system.
Conclusion
While L-homopropargylglycine paved the way for metabolic labeling, (2R)-2-aminohex-5-ynoic acid (D-HPG) has emerged as the cornerstone of synthetic, bioorthogonal peptidomimetics. By leveraging the absolute stereospecificity of endogenous proteases against the D-configuration, alongside the robust reactivity of the terminal alkyne, researchers can engineer next-generation therapeutics that are both highly targeted and exceptionally stable in vivo.
References
- Precise PEG. "D-Homopropargylglycine | 211054-02-3".
- BroadPharm. "L-Homopropargylglycine(hydrochloride), 942518-19-6".
- Biochemexperts. "Fmoc-D-β-homopropargylglycine".
- Google Patents. "US20160208020A1 - Peptide core-based multi-arm linkers".
- European Patent Office. "EP 4541891 A1 - NOVEL LRP1-BINDING PEPTIDE".
Sources
An In-depth Technical Guide to the Toxicity and In Vitro Biosafety of (2R)-2-aminohex-5-ynoic Acid
Introduction
(2R)-2-aminohex-5-ynoic acid is a synthetic amino acid analogue characterized by a terminal alkyne group. Its structural similarity to natural amino acids suggests potential applications in pharmaceutical research and chemical biology, possibly as an enzyme inhibitor or a metabolic probe.[1] As with any novel chemical entity intended for biological application, a thorough evaluation of its safety profile is a prerequisite for further development.[2] This guide provides a comprehensive framework for the in vitro biosafety and toxicity assessment of (2R)-2-aminohex-5-ynoic acid, grounded in established principles of toxicology and regulatory science.
This document is intended for researchers, scientists, and drug development professionals. It outlines the critical experimental workflows and provides the scientific rationale behind the selection of specific assays. The goal is to build a foundational understanding of the potential cytotoxic and genotoxic liabilities of this molecule before advancing to more complex biological systems.
Part 1: Initial Hazard Identification and Rationale for In Vitro Testing
Preliminary safety information for structurally related compounds, such as the hydrochloride salt of the (2S)-enantiomer, indicates potential for skin, eye, and respiratory irritation.[3] However, this information is insufficient for a comprehensive risk assessment. In vitro biosafety testing provides a crucial first tier in the toxicological evaluation of a new chemical entity. These assays are designed to be rapid, cost-effective, and require minimal amounts of the test substance, allowing for early identification of potential hazards and informing the decision to proceed with further development.[4]
The core objectives of the in vitro biosafety assessment for (2R)-2-aminohex-5-ynoic acid are to:
-
Determine its potential to cause cell death (cytotoxicity).
-
Assess its ability to damage genetic material (genotoxicity).
-
Investigate its potential to inhibit key metabolic enzymes.
The following sections detail the experimental protocols and underlying principles for a robust in vitro evaluation.
Experimental Workflow for In Vitro Biosafety Assessment
The logical flow of the in vitro biosafety assessment is depicted in the diagram below. The process begins with fundamental cytotoxicity screening to determine the relevant concentration range for subsequent, more specific assays.
Caption: A logical workflow for the in vitro biosafety assessment of a novel chemical entity.
Part 2: Cytotoxicity Assessment
The initial step in evaluating the biosafety of (2R)-2-aminohex-5-ynoic acid is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of the concentration at which the compound induces cell death. This data is critical for establishing the dose range for subsequent, more complex assays like genotoxicity tests.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a fibroblast line like L929) in 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a stock solution of (2R)-2-aminohex-5-ynoic acid in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[5]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).[6]
Data Presentation: Cytotoxicity
The results of the cytotoxicity assays should be summarized in a clear, tabular format.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| HepG2 | MTT | 24 | Example: 150.5 |
| HepG2 | MTT | 48 | Example: 98.2 |
| L929 | Neutral Red | 24 | Example: 210.8 |
| L929 | Neutral Red | 48 | Example: 175.4 |
Part 3: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[2][7] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.[7][8]
The Standard In Vitro Genotoxicity Battery
The recommended testing strategy involves a tiered approach to assess different types of genetic damage.
Caption: Core components of the in vitro genotoxicity testing battery.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by the test compound.
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to a range of concentrations of (2R)-2-aminohex-5-ynoic acid.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for growth.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Protocol 3: In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[9] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) agents.[4]
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.
-
Treatment: Treat the cells with (2R)-2-aminohex-5-ynoic acid at several concentrations (typically up to the CC50 value), with and without metabolic activation (S9).
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).
-
Scoring: Analyze the cells using microscopy or flow cytometry to determine the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Data Presentation: Genotoxicity
Genotoxicity data should be presented clearly, indicating the test conditions and outcomes.
| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µM) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100, etc. | With and Without | Example: 0.1 - 1000 | Negative |
| In Vitro Micronucleus | Human Lymphocytes | With and Without | Example: 1 - 100 | Negative |
| In Vitro Chromosomal Aberration | CHO Cells | With and Without | Example: 1 - 100 | Negative |
Part 4: Mechanistic Insights - Enzyme Inhibition Assays
As an amino acid analogue, (2R)-2-aminohex-5-ynoic acid could potentially interact with enzymes involved in amino acid metabolism or other key cellular pathways.[10] Enzyme inhibition assays are crucial for identifying such interactions, which could have toxicological implications.[11]
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Step-by-Step Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Substrate: Select a specific fluorescent or chromogenic substrate for each CYP isoform.
-
Incubation: Incubate the enzyme, substrate, and a range of concentrations of (2R)-2-aminohex-5-ynoic acid.
-
Reaction: Initiate the reaction by adding a cofactor (NADPH).
-
Detection: Measure the formation of the metabolized product over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).[10]
Data Presentation: Enzyme Inhibition
| Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| CYP3A4 | Specific Probe | Example: >100 | Not Determined |
| CYP2D6 | Specific Probe | Example: 85.3 | Competitive |
| CYP2C9 | Specific Probe | Example: >100 | Not Determined |
Conclusion
This guide provides a foundational framework for the in vitro toxicity and biosafety assessment of (2R)-2-aminohex-5-ynoic acid. By systematically evaluating its cytotoxicity, genotoxicity, and potential for enzyme inhibition, researchers can build a comprehensive safety profile. The data generated from these assays are essential for making informed decisions about the continued development of this and other novel chemical entities. A negative result in this battery of tests provides a degree of confidence in the compound's safety, while a positive result would trigger further mechanistic studies to understand the underlying toxicological pathways. This structured approach ensures scientific rigor and aligns with regulatory expectations for preclinical drug development.
References
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
- Aurigene Pharmaceutical Services. (2021, July 2). In Vitro Genotoxicity Assays Testing Services.
- IITRI. (n.d.). Genetic Toxicology Studies.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- Smolecule. (2023, August 17). Buy 2-Aminohex-5-enoic acid hydrochloride.
- Al-Sabbagh, H., et al. (2023).
- Kareem, N., et al. (2023).
- Dou, C., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
- Renwick, A. G. (n.d.).
- PubChem. (n.d.). (2S)-2-aminohex-5-ynoic acid hydrochloride.
- LookChem. (n.d.). (S)-2-AMINOHEX-5-YNOIC ACID.
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Application Notes and Protocols for Metabolic Labeling of Proteins with L-Homopropargylglycine
A Guide to Probing Newly Synthesized Proteomes with Bioorthogonal Chemistry
Introduction: Unveiling the Dynamics of Protein Synthesis
In the intricate landscape of cellular biology, the proteome is a dynamic entity, constantly changing in response to internal and external cues. Understanding which proteins are synthesized at a given time is crucial for deciphering cellular responses in both health and disease.[1][2][3] Metabolic labeling with non-canonical amino acids has emerged as a powerful technique to selectively tag and identify newly synthesized proteins (NSPs) within a complex proteome.[1][4] This approach, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), utilizes amino acid analogs that are incorporated into proteins during translation.[5][6][7] These analogs bear a unique chemical handle—either an azide or an alkyne—that can be specifically and efficiently tagged with a reporter molecule through a bioorthogonal "click" reaction.[8][9]
This guide provides a detailed protocol for the metabolic labeling of proteins using (2R)-2-aminohex-5-ynoic acid, more commonly known in the scientific literature as L-Homopropargylglycine (HPG). HPG is an analog of the essential amino acid methionine, containing a terminal alkyne group.[10][11] This alkyne moiety serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of azide-functionalized reporter molecules for downstream analysis.[10][12] While another methionine analog, L-Azidohomoalanine (AHA), which contains an azide group, is also widely used, this guide will focus on the application of the alkyne-containing HPG.[5][13][14]
The Principle: A Two-Step Strategy for Tagging Nascent Proteins
The BONCAT methodology using HPG is a two-step process that enables the specific identification of proteins synthesized within a defined time window.
-
Metabolic Incorporation of HPG: Cultured cells or organisms are incubated in a medium where methionine is replaced by HPG. The cellular translational machinery recognizes HPG as a methionine surrogate and incorporates it into newly synthesized proteins.[10][12] The efficiency of incorporation can be enhanced by first depleting the intracellular pool of methionine.[10][15]
-
Bioorthogonal "Click" Reaction: After the labeling period, cells are lysed, and the proteome is harvested. The alkyne-bearing proteins are then selectively and covalently tagged with an azide-containing reporter molecule via the CuAAC reaction.[1][8] This reporter can be a fluorescent dye for visualization or a biotin tag for enrichment and subsequent identification by mass spectrometry.[1][16]
The high specificity and efficiency of the click reaction ensure minimal off-target labeling, providing a clean and robust method for studying the nascent proteome.[7]
Experimental Workflow Overview
Caption: Overall workflow for BONCAT using HPG.
Detailed Experimental Protocols
Part A: Metabolic Labeling of Cultured Cells with L-Homopropargylglycine (HPG)
This protocol is optimized for adherent mammalian cell lines in a 6-well plate format. Adjustments may be necessary for different cell types or culture formats.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free medium (same formulation as complete medium but lacking L-methionine)[15]
-
Dialyzed Fetal Bovine Serum (dFBS)[15]
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[17] Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Methionine Depletion (Crucial for Efficient Labeling):
-
HPG Labeling:
-
Prepare the HPG labeling medium by adding HPG stock solution to the methionine-free medium to achieve the desired final concentration (see Table 1 for recommendations).
-
Aspirate the methionine-depletion medium.
-
Add 2 mL of the HPG labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).[19] For pulse-chase experiments, shorter labeling times may be used.
-
-
Controls: It is essential to include proper controls:
-
Negative Control 1 (No HPG): Cells incubated in methionine-free medium without HPG.
-
Negative Control 2 (Inhibition of Protein Synthesis): Cells pre-treated with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide or 40 µM anisomycin) for 30 minutes before and during HPG labeling.[9][18][19] This control confirms that HPG incorporation is dependent on active protein synthesis.
-
-
Harvesting Cells:
-
After the labeling period, place the plate on ice.
-
Aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Proceed immediately to cell lysis and protein extraction (Part B).
-
| Cell Line | HPG Concentration | Labeling Time | Reference(s) |
| HEK293 | 25-50 µM | 1-4 hours | [13] |
| HeLa | 50 µM | 1-4 hours | [4] |
| Primary Neurons | 50 µM | 2-4 hours | [20] |
| E. coli | 50-100 µM | 1 hour | [11][21] |
| Arabidopsis thaliana | 50 µM | 30 min - 24 hours | [14][22] |
Table 1: Recommended Starting Conditions for HPG Labeling. Concentrations and times should be optimized for each specific cell line and experimental goal.
Part B: Cell Lysis and Protein Extraction
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
Benzonase® nuclease (optional, to reduce viscosity from DNA)
-
BCA protein assay kit or similar
Procedure:
-
Cell Lysis:
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
If the lysate is viscous, add Benzonase® nuclease and incubate on ice for 15-30 minutes.[23]
-
-
Clarification of Lysate:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
-
Protein Quantification:
-
Transfer the supernatant (containing the soluble proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA).[23]
-
The protein lysate can be stored at -80°C or used immediately for the click chemistry reaction.
-
Part C: Click Chemistry Reaction for Protein Tagging
This protocol describes the conjugation of an azide-biotin tag to HPG-labeled proteins in the lysate.
Materials:
-
HPG-labeled protein lysate (from Part B)
-
Azide-PEG4-Biotin stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order. The final volume can be adjusted as needed.
-
Protein Lysate: 50-100 µg of total protein.
-
Adjust volume with PBS to ~85 µL.
-
Azide-PEG4-Biotin: 2.5 µL (final concentration ~250 µM).
-
TCEP: 2 µL (final concentration ~1 mM). Vortex briefly.
-
TBTA: 2.5 µL (final concentration ~250 µM). Vortex briefly.
-
-
Initiate the Reaction:
-
Add CuSO₄: 2 µL (final concentration ~1 mM).
-
Vortex the reaction mixture immediately and thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker, protected from light.[24]
-
-
Stopping the Reaction/Sample Preparation for Downstream Analysis:
-
For SDS-PAGE analysis, add 4X Laemmli sample buffer, boil for 5-10 minutes, and proceed to electrophoresis. Biotinylated proteins can be detected by western blot using streptavidin-HRP.
-
For enrichment, the reaction mixture can be subjected to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents before resuspension and binding to streptavidin-coated beads.
-
Mechanism of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click" reaction mechanism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling Signal | - Inefficient methionine depletion.- Low HPG concentration or short incubation time.- Protein synthesis was inhibited in the cells.- Inactive click chemistry reagents. | - Increase methionine depletion time to 60 minutes.- Optimize HPG concentration and labeling duration (see Table 1).- Check cell viability and metabolic activity.- Prepare fresh TCEP and CuSO₄ solutions. |
| High Background Signal | - Non-specific binding of the reporter to the membrane or beads.- Insufficient washing after cell lysis or enrichment. | - Include a pre-clearing step with beads before adding the lysate.- Increase the number and stringency of wash steps.- Use a blocking agent like BSA during incubations.[17] |
| Cell Toxicity Observed | - HPG concentration is too high.- Prolonged incubation in methionine-free medium. | - Perform a dose-response curve to determine the optimal, non-toxic HPG concentration.- Reduce the duration of methionine depletion and HPG labeling.[20] |
Conclusion and Future Perspectives
The metabolic labeling of proteins with L-Homopropargylglycine provides a robust and versatile platform for investigating the dynamics of protein synthesis in a wide range of biological systems.[12][14] This technique, coupled with the power of bioorthogonal click chemistry, allows researchers to capture a snapshot of the proteome in response to various stimuli, developmental stages, or disease states.[6][24] The ability to specifically enrich and identify newly synthesized proteins opens up avenues for biomarker discovery, understanding mechanisms of drug action, and unraveling the complex regulation of protein homeostasis.[25][26] As new bioorthogonal chemistries and analytical technologies continue to emerge, the precision and scope of metabolic protein labeling are set to expand even further, promising deeper insights into the dynamic world of the proteome.
References
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Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
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Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631-639. [Link]
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Glenn, W. S., Stone, S. E., Ho, Y. N., & Vierstra, R. D. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543–1553. [Link]
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Glenn, W. S., Stone, S. E., Ho, Y. N., & Vierstra, R. D. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543-1553. [Link]
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Kendall, A. K., G-Day, A. C., Rasko, D. A., & Goodlett, D. R. (2023). Optimized Bioorthogonal Non-canonical Amino Acid Tagging to Identify Serotype-Specific Biomarkers in Verotoxigenic Escherichia coli. ACS Infectious Diseases. [Link]
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Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes, 13(4), 63. [Link]
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G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. [Link]
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Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]
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McClatchy, D. B., Gatdula, M. M., & Yates, J. R. (2015). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research. [Link]
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Xian, H., & Liou, Y. C. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1148-1150. [Link]
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Xian, H., & Liou, Y. C. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1148-1150. [Link]
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Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International journal of molecular sciences, 24(14), 11779. [Link]
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Biocompare. (2020, June 2). Unnatural Amino Acid that Can Detect Newly Produced Proteins. [Link]
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Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes. [Link]
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Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. R Discovery. [Link]
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Lynn, J., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]
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Helm, M. (2017). Tissue Specific Labeling in Proteomics. International journal of molecular sciences, 18(7), 1549. [Link]
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Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]
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Al-Tamari, A., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv. [Link]
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Al-Tamari, A. (2020). Probing protein dynamics in vivo using non-canonical amino acid labeling. Doctoral Dissertations. [Link]
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Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., & Ngo, J. T. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current protocols in cell biology, Chapter 7, Unit 7.11. [Link]
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Star-Telegram. (2021, September 14). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]
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Uttamapinant, C., Howe, C. G., & Tirrell, D. A. (2018). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature communications, 9(1), 1-11. [Link]
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Radboud Repository. (n.d.). EFFICIENT METABOLIC PROTEIN LABELING WITH NONCANONICAL THREONINE ANALOGS. [Link]
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Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
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ResearchGate. (n.d.). Experimental timeline for 30 min or 4 h AHA-labeling Seed cells on Day.... [Link]
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Hauke, S., & T. (2014). Two-step protein labeling utilizing lipoic acid ligase and Sonogashira cross-coupling. Bioconjugate chemistry, 25(9), 1645-1649. [Link]
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bioRxiv. (2025, May 23). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. [Link]
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Frontiers. (n.d.). One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline. [Link]
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Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. [Link]
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Application Note: Strategies for the Incorporation of (2R)-2-Aminohex-5-Ynoic Acid (D-HPG) in Mammalian Cell Culture Systems
Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal chemistry, Genetic Code Expansion (GCE), and Host-Pathogen Interaction Models.
Introduction & Mechanistic Causality
The non-canonical amino acid (2R)-2-aminohex-5-ynoic acid , commonly known as D-homopropargylglycine (D-HPG) , is a powerful chemical reporter equipped with a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1].
A critical pitfall in metabolic labeling is stereochemical confusion. While its enantiomer, L-HPG ((2S)-isomer), is widely used as a methionine surrogate for global nascent protein labeling (BONCAT) via endogenous Methionyl-tRNA synthetase (MetRS), D-HPG is strictly rejected by mammalian endogenous translational machinery [2]. Mammalian MetRS exhibits rigid stereospecificity, preventing the incorporation of D-amino acids into the host proteome.
Rather than a limitation, this "stereochemical barrier" provides a profound experimental advantage. By utilizing D-HPG, researchers can achieve absolute orthogonality in mammalian cell cultures for three specialized applications:
-
Host-Pathogen Infection Models: Selectively labeling the peptidoglycan (PG) of intracellular bacteria without background labeling of the mammalian host[3].
-
Genetic Code Expansion (GCE): Site-specific incorporation into recombinant proteins using engineered orthogonal translation systems (OTS) to confer protease resistance[4].
-
Synthetic Peptide Engineering: Exogenous delivery of D-HPG-functionalized peptides for targeted drug delivery, exploiting the D-isomer's inherent resistance to mammalian proteases[5].
Fig 1. Stereochemical sorting of HPG enantiomers by endogenous and orthogonal translation systems.
Quantitative Data & Reagent Profiling
To ensure experimental fidelity, it is vital to distinguish the operational parameters of D-HPG from its L-isomer.
Table 1: Comparative Analysis of HPG Enantiomers in Mammalian Cell Culture
| Parameter | (2S)-2-Aminohex-5-Ynoic Acid (L-HPG) | (2R)-2-Aminohex-5-Ynoic Acid (D-HPG) |
| Common Nomenclature | L-Homopropargylglycine | D-Homopropargylglycine |
| Endogenous Incorporation | Yes (via Host MetRS) | No (Stereochemically blocked) |
| Primary Application | Global nascent proteome labeling | Orthogonal translation, Pathogen labeling |
| Target Machinery | Mammalian Methionyl-tRNA Synthetase | Engineered PylRS / Bacterial Transpeptidases |
| Protease Susceptibility | High (Endogenous mammalian proteases) | Low (Highly protease-resistant) |
| Standard Working Conc. | 50 µM - 1 mM | 1 mM - 5 mM |
Experimental Protocols
Protocol A: Selective Peptidoglycan Labeling of Intracellular Pathogens
Causality: Bacteria utilize D-amino acids (e.g., D-Alanine) in their peptidoglycan (PG) cell wall. D-HPG acts as a D-Ala surrogate and is incorporated by bacterial D,D-transpeptidases[3]. Because mammalian macrophages lack D-amino acid incorporation machinery, pulsing infected cells with D-HPG exclusively labels the actively replicating intracellular bacteria, providing a zero-background readout of pathogen dynamics[1].
Self-Validating System: This protocol requires an uninfected macrophage control pulsed with D-HPG. Any fluorescent signal in this control indicates incomplete washing or non-specific dye trapping, invalidating the assay.
Step-by-Step Workflow:
-
Cell Culture & Infection: Seed mammalian macrophages (e.g., RAW 264.7 or primary BMDMs) in 6-well plates at 1×106 cells/well. Infect with the target intracellular pathogen (e.g., Listeria monocytogenes) at an MOI of 10 for 1 hour.
-
Extracellular Bacterial Clearance: Wash cells 3x with PBS. Add media containing 50 µg/mL gentamicin for 30 minutes to kill extracellular bacteria.
-
Metabolic Labeling (D-HPG Pulse): Replace with fresh media containing 10 µg/mL gentamicin and 2 mM D-HPG . Incubate for 2–4 hours at 37°C, 5% CO₂.
-
Fixation & Permeabilization: Wash cells 3x with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT). Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
CuAAC Click Chemistry: Prepare the click reaction cocktail freshly:
-
100 mM Tris-HCl (pH 8.5)
-
1 mM CuSO₄
-
100 µM THPTA ligand
-
5 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide)
-
5 mM Sodium Ascorbate (add last to initiate). Incubate cells in the dark for 1 hour at RT.
-
-
Imaging: Wash 5x with PBS containing 0.1% Tween-20. Counterstain with DAPI and image via confocal microscopy.
Fig 2. Workflow for selective metabolic labeling of intracellular bacteria using D-HPG.
Protocol B: Genetic Code Expansion (GCE) in Mammalian Cells
Causality: To bypass the stereospecificity of endogenous MetRS, an orthogonal translation system (OTS) must be introduced. Engineered variants of the Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA_CUA) from Methanosarcina species can be evolved to accept D-amino acids and suppress an amber stop codon (UAG)[4]. This allows the site-specific incorporation of D-HPG into a target recombinant protein, conferring localized protease resistance and a bioorthogonal handle[5].
Self-Validating System: Include a "+ Plasmid, - D-HPG" control. If the target protein is expressed in the absence of D-HPG, it indicates background read-through of the amber codon by endogenous tRNAs, requiring optimization of the plasmid promoter strength or transfection ratio.
Step-by-Step Workflow:
-
Plasmid Preparation: Prepare a dual-expression plasmid encoding the engineered PylRS/tRNA_CUA pair and your target gene containing an in-frame UAG mutation at the desired incorporation site.
-
Cell Transfection: Seed HEK293T cells to 70% confluency in standard DMEM. Transfect the plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
D-HPG Induction: 4 hours post-transfection, replace the media with fresh DMEM supplemented with 2–5 mM D-HPG . (Note: Unlike L-HPG, methionine depletion is not required because D-HPG does not compete with methionine for endogenous MetRS).
-
Expression: Incubate for 24–48 hours to allow for protein expression and amber suppression.
-
Harvest & Conjugation: Lyse the cells using RIPA buffer. The resulting lysate contains the target protein with site-specifically incorporated D-HPG, ready for downstream CuAAC or SPAAC conjugation with PEG-azides (for half-life extension) or fluorophores.
References
-
Kuru, E., et al. "d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen." ACS Chemical Biology / PubMed Central. Available at:[Link]
-
"Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers." Journal of Microbiology. Available at: [Link]
-
"Tissue Specific Labeling in Proteomics." PubMed Central. Available at:[Link]
-
"Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PubMed Central. Available at:[Link]
-
"Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes." ACS Chemical Biology. Available at:[Link]
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Visualizing Nascent Protein Synthesis In Vivo: A Guide to Metabolic Labeling with Alkyne-Containing Amino Acids
Introduction: Illuminating the Proteome in Real-Time
The ability to study newly synthesized proteins within a living organism provides a dynamic window into cellular function, adaptation, and disease. Traditional methods, such as radioactive pulse-chase assays, while powerful, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has revolutionized our ability to visualize biological processes in their native context.[1][2][3] This guide details the use of alkyne-containing non-canonical amino acids (ncAAs), such as (2R)-2-aminohex-5-ynoic Acid and the more commonly used L-Homopropargylglycine (HPG), for the metabolic labeling and subsequent fluorescence imaging of nascent proteins in vivo.[4][5][6]
This technique hinges on two key principles:
-
Metabolic Incorporation: The cell's own translational machinery is co-opted to incorporate an amino acid analog containing a bioorthogonal functional group—in this case, a terminal alkyne—into newly synthesized proteins.[4][5][7] HPG, as a surrogate for methionine, is readily used by the cell, introducing a chemical "handle" into the proteome.[4][6]
-
Bioorthogonal Ligation: The incorporated alkyne handle is chemically inert to the complex cellular environment.[1][7] It will only react with a specifically introduced partner molecule. This selective reaction, termed "click chemistry," typically involves the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which covalently attaches a fluorescent probe (containing a complementary azide group) to the alkyne-tagged proteins.[8][9][10][11]
This approach offers exceptional specificity and temporal control, enabling researchers to conduct pulse-chase experiments to track the synthesis, localization, and turnover of proteins in living cells and whole organisms.[7]
Principle of the Method
The workflow begins with the introduction of the alkyne-amino acid to the biological system. As cells synthesize new proteins, the translational machinery cannot distinguish between the natural amino acid (methionine) and its alkyne-containing counterpart (HPG). Consequently, HPG is incorporated into the growing polypeptide chains.
Following a defined labeling period, the cells or tissues are harvested, fixed, and permeabilized. A "click reaction" cocktail is then introduced. This cocktail contains an azide-functionalized fluorescent dye, a copper(I) source (often generated in situ from a copper(II) salt like copper sulfate using a reducing agent such as sodium ascorbate), and a copper-chelating ligand.[12][13] The ligand is crucial as it stabilizes the copper(I) oxidation state, accelerates the reaction, and mitigates cellular toxicity.[12][13] The copper catalyst facilitates the rapid and specific covalent ligation between the alkyne on the newly synthesized proteins and the azide on the fluorescent probe, forming a stable triazole linkage.[11] The now-fluorescently tagged proteins can be visualized using standard imaging techniques.
Caption: Mechanism of metabolic labeling and bioorthogonal ligation.
Application Notes
Advantages of Alkyne-Amino Acid Labeling:
-
High Specificity: The alkyne and azide groups are virtually absent in biological systems, ensuring that the labeling reaction is highly specific and bioorthogonal.[7][13]
-
Temporal Resolution: The ability to introduce and remove the alkyne-amino acid allows for pulse-chase experiments to track protein dynamics over time.
-
Small Size: Unlike bulky fluorescent protein tags (e.g., GFP), the alkyne modification is minimal and less likely to interfere with protein function, folding, or localization.[7]
-
Versatility: A single metabolic labeling experiment can be followed by ligation to a variety of probes, including different fluorophores, biotin for affinity purification, or other reporter tags.[11]
Key Reagents and Considerations
1. Choice of Alkyne-Amino Acid:
-
L-Homopropargylglycine (HPG): The most widely used methionine analog for this purpose due to its efficient incorporation and commercial availability.[4]
-
(2R)-2-aminohex-5-ynoic Acid: Another alkyne-containing amino acid that can serve as a methionine analog.[5] Experimental conditions may require optimization compared to the more established HPG.
2. Reporter Probes: A wide array of azide-functionalized fluorophores are commercially available, spanning the spectral range. The choice of dye will depend on the available imaging equipment and the need for multiplexing with other fluorescent labels.
| Fluorophore (Azide-Derivative) | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Alexa Fluor 488 Azide | ~495 | ~519 | 0.92 | Bright, photostable, green emission. |
| TAMRA Azide | ~555 | ~580 | 0.68 | Orange-red emission, often used in FRET.[14] |
| Sulfo-Cy3 Azide | ~550 | ~570 | 0.15 | Water-soluble, bright orange fluorescence.[14] |
| Alexa Fluor 647 Azide | ~650 | ~668 | 0.33 | Far-red emission, good for deep tissue imaging. |
| Sulfo-Cy5 Azide | ~649 | ~670 | 0.28 | Bright, far-red emission, water-soluble.[14][15] |
3. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reagents:
-
Copper(II) Sulfate (CuSO4): The precursor to the active Copper(I) catalyst.
-
Reducing Agent: Typically fresh sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state.[13]
-
Ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) ion, improve reaction efficiency, and reduce cytotoxicity.[13]
In Vivo Considerations:
-
Dosage and Administration: The optimal dose and route of administration (e.g., intraperitoneal injection, oral gavage, or in drinking water) must be empirically determined for the specific animal model and target tissue.
-
Toxicity: While generally well-tolerated for short-term labeling, high concentrations or prolonged exposure to ncAAs can be toxic.[16] It is essential to perform dose-response and toxicity studies.
-
Metabolic Stability: The stability and bioavailability of the alkyne-amino acid in vivo should be considered.
Detailed Protocols
Protocol 1: In Vivo Metabolic Labeling in a Murine Model
This protocol provides a general framework for labeling nascent proteins in a mouse model. All animal procedures must be performed in accordance with institutional and national guidelines.
-
Reagent Preparation:
-
Prepare a sterile, stock solution of L-Homopropargylglycine (HPG) in phosphate-buffered saline (PBS) at a concentration of 10-50 mM. The final concentration may need to be optimized.
-
-
Animal Administration:
-
Administer the HPG solution to the mice. A common starting point is an intraperitoneal (IP) injection of 50-100 µL of the stock solution. The labeling duration can range from 1 hour to 24 hours, depending on the protein synthesis rates in the tissue of interest.
-
-
Tissue Harvesting:
-
At the end of the labeling period, humanely euthanize the mouse according to approved protocols.
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Dissect the tissue(s) of interest and either proceed immediately to fixation or snap-freeze in liquid nitrogen for later processing.
-
Protocol 2: Sample Preparation and Click Chemistry for Fluorescence Microscopy (Tissue Sections)
-
Fixation:
-
Fix the harvested tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Cryoprotect the fixed tissue by incubating in a 30% sucrose solution in PBS at 4°C until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on slides.
-
-
Permeabilization:
-
Wash the sections with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix in the following order:
-
78 µL PBS
-
2 µL of 50 mM CuSO4
-
10 µL of 50 mM Ligand (e.g., THPTA)
-
10 µL of freshly prepared 100 mM Sodium Ascorbate
-
0.5 µL of 10 mM Azide-Fluorophore stock solution
-
-
Apply the click reaction cocktail to the tissue sections and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the slides three times with PBS.
-
If desired, counterstain nuclei with a DNA dye like DAPI.
-
Wash again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Workflow Visualization
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Comprehensive Application Note: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected (2R)-2-aminohex-5-ynoic Acid
Introduction and Mechanistic Rationale
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has revolutionized the development of peptidomimetics, targeted therapeutics, and bioorthogonal probes. Fmoc-protected (2R)-2-aminohex-5-ynoic acid , commonly known as Fmoc-D-homopropargylglycine (Fmoc-D-Hpg-OH) , is a premier building block for introducing a terminal alkyne into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) [1].
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific derivative over other alkyne-containing amino acids:
-
Chirality (The D-Enantiomer Advantage): Natural proteases are stereoselective for L-amino acids. Incorporating the (2R) D-enantiomer drastically increases the proteolytic stability of the resulting peptide. Furthermore, in macrocyclic peptides, D-amino acids induce specific backbone turns (e.g., β -turns) that are structurally impossible with purely L-amino acid sequences, optimizing the spatial orientation of the pharmacophore.
-
Chain Length (Homopropargyl vs. Propargyl): The homopropargyl side chain ( −CH2−CH2−C≡CH ) contains an additional methylene group compared to standard propargylglycine. Mechanistic Rationale: This extra carbon provides critical conformational flexibility, reducing steric hindrance during the bulky transition state of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reactions. This leads to significantly higher yields, especially in constrained on-resin macrocyclizations [2].
Physicochemical Properties & Specifications
To ensure reproducible SPPS, the physical parameters of the building block must be verified prior to synthesis.
Table 1: Quantitative Specifications of Fmoc-D-Hpg-OH [3]
| Property | Specification | Application Impact |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hex-5-ynoic acid | Defines exact stereochemistry (D-form) and chain length. |
| Common Name | Fmoc-D-homopropargylglycine (Fmoc-D-Hpg-OH) | Standard nomenclature in SPPS software. |
| CAS Number | 1234692-66-0 | Essential for procurement and safety documentation. |
| Molecular Formula | C21H19NO4 | Used for exact mass calculation in LC-MS validation. |
| Molecular Weight | 349.38 g/mol | Required for accurate molar equivalent calculations. |
| Functional Group | Terminal Alkyne | Bioorthogonal handle for CuAAC or Glaser coupling. |
Experimental Workflow & Logical Relationships
The integration of Fmoc-D-Hpg-OH into standard Fmoc-SPPS requires strategic planning, particularly regarding when to perform the CuAAC click reaction (On-Resin vs. Off-Resin). The diagram below illustrates the self-validating workflow.
Figure 1: Workflow of SPPS and divergent CuAAC bioconjugation pathways using Fmoc-D-Hpg-OH.
Detailed Experimental Protocols
Protocol 1: Coupling of Fmoc-D-Hpg-OH
To preserve the stereochemical integrity of the D-amino acid, the choice of coupling reagent is paramount.
Table 2: Quantitative Comparison of Coupling Reagents for D-Amino Acids
| Reagent System | Equivalents (vs Resin) | Pre-activation Time | Epimerization Risk | Recommendation |
| DIC / OxymaPure | 3.0 / 3.0 | 0 min (In situ) | Low | Optimal |
| HATU / DIPEA | 3.0 / 6.0 | < 2 min | Moderate | Use with caution |
| HBTU / NMM | 3.0 / 6.0 | 5 min | High | Avoid |
Step-by-Step Methodology:
-
Swell the peptidyl-resin (e.g., Rink Amide AM) in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).
-
Prepare the coupling solution: Dissolve 3.0 eq of Fmoc-D-Hpg-OH and 3.0 eq of OxymaPure in minimal DMF.
-
Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution and immediately transfer it to the resin bed.
-
Agitate at room temperature for 60 minutes.
-
Wash the resin with DMF (5 × 1 min) and verify coupling completion via the Kaiser Test (ninhydrin).
Causality Check: Why use DIC/Oxyma over HATU/DIPEA? While HATU is a powerful uronium-based reagent, the required base (DIPEA) can promote the formation of an oxazolone intermediate, leading to the epimerization of the sensitive D-amino acid chiral center. DIC/Oxyma operates at a near-neutral pH, significantly suppressing racemization while maintaining high coupling efficiency.
Protocol 2: Global Cleavage and Deprotection
The terminal alkyne is generally stable, but highly reactive carbocations generated during global cleavage can cause side reactions if the wrong scavengers are used.
Table 3: Cleavage Cocktail Scavenger Selection
| Scavenger | Function | Compatibility with Terminal Alkyne | Recommendation |
| Triisopropylsilane (TIS) | Hydride donor, quenches carbocations | High (Inert to alkynes) | Recommended |
| Water ( H2O ) | Quenches t-butyl cations | High (Inert to alkynes) | Recommended |
| Ethanedithiol (EDT) | Quenches t-butyl and trityl cations | Low (Risk of thiol-yne addition) | Avoid |
Step-by-Step Methodology:
-
Wash the fully elongated peptide resin with Dichloromethane (DCM) to remove DMF, then dry under a vacuum for 1 hour.
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / TIS / H2O in a ratio of 95:2.5:2.5 (v/v/v).
-
Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20 °C).
-
Centrifuge, decant the ether, and lyophilize the crude peptide pellet.
Causality Check: Why avoid EDT? Under strongly acidic conditions (TFA), thiol-based scavengers like EDT can undergo anti-Markovnikov radical addition (thiol-yne reaction) to the terminal alkyne, destroying the bioorthogonal handle. TIS is a hydride donor that effectively quenches carbocations without reacting with the alkyne.
Protocol 3: On-Resin CuAAC Macrocyclization
For researchers synthesizing cyclic peptidomimetics, on-resin click chemistry prevents intermolecular cross-linking (oligomerization) by utilizing the pseudo-dilution effect of the solid support [4].
Step-by-Step Methodology:
-
Ensure the peptide sequence contains both Fmoc-D-Hpg-OH and an azide-containing amino acid (e.g., Fmoc-Lys( N3 )-OH).
-
Swell the resin in degassed DMF.
-
Prepare the catalyst solution in degassed DMF: 3.0 eq Copper(I) Bromide (CuBr), 3.0 eq Sodium Ascorbate, and 10.0 eq N,N-Diisopropylethylamine (DIPEA). Note: 2,6-lutidine can be added to buffer the system.
-
Flush the reaction vessel with Argon for 5 minutes.
-
Add the catalyst solution to the resin and agitate under an inert atmosphere for 18 hours at room temperature.
-
Wash the resin extensively with a 0.05 M solution of sodium diethyldithiocarbamate in DMF to remove chelated copper species, followed by standard DMF and DCM washes.
Causality Check: Why use Sodium Ascorbate if starting with CuBr? Cu(I) is thermodynamically unstable and easily oxidized to inactive Cu(II) by trace atmospheric oxygen. Sodium ascorbate acts as a mild, continuous reducing agent that regenerates the active Cu(I) catalytic species in situ, ensuring the cycloaddition proceeds to completion without requiring strictly anaerobic glovebox conditions.
References
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. ACS Publications / NIH PubMed Central. Available at:[Link]
-
Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting. RSC Chemical Science. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-homopropargylglycine Novabiochem 942518-21-0 [sigmaaldrich.com]
- 4. Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00850B [pubs.rsc.org]
Standard (2R)-2-aminohex-5-ynoic Acid click chemistry reaction conditions
Application Note: Bioorthogonal Click Chemistry Protocols for (2R)-2-Aminohex-5-ynoic Acid
Executive Summary & Scientific Rationale
(2R)-2-aminohex-5-ynoic acid , commonly known as D-Homopropargylglycine (D-HPG), is a non-canonical D-amino acid featuring a terminal alkyne moiety[1]. In microbiological and drug development research, this molecule is a powerful bioorthogonal probe used to visualize and quantify bacterial cell wall dynamics.
The stereochemistry of this compound is its most critical feature. While eukaryotes exclusively utilize L-amino acids for protein translation, bacteria promiscuously incorporate D-amino acids into the stem peptides of their peptidoglycan (PG) layer via the activity of transpeptidases (e.g., Penicillin-Binding Proteins)[2][3]. By incubating bacterial cultures with (2R)-2-aminohex-5-ynoic acid, the terminal alkyne is metabolically integrated into the nascent cell wall[4]. This provides an accessible, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, allowing researchers to conjugate fluorescent azides for high-resolution imaging or affinity tags for mass spectrometry[4].
Compared to its shorter analog, D-propargylglycine, the extended homopropargyl side chain of (2R)-2-aminohex-5-ynoic acid reduces steric hindrance at the dense peptidoglycan surface, significantly improving the kinetic efficiency of the subsequent click reaction.
Experimental Workflow & Mechanism
The metabolic labeling and detection process relies on a two-step bioorthogonal workflow: in vivo integration followed by ex vivo chemical tagging.
Workflow of D-HPG metabolic labeling and CuAAC click detection in bacterial peptidoglycan.
The CuAAC Chemical Mechanism
The click reaction requires the reduction of Cu(II) to the catalytically active Cu(I) state. Because free Cu(I) is highly unstable and can generate reactive oxygen species (ROS) that degrade biological samples, a stabilizing ligand such as THPTA is mandatory.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism for D-HPG-tagged peptidoglycan.
Step-by-Step Methodology: Self-Validating Protocol
As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system. This methodology includes built-in visual checkpoints and control parameters to ensure data integrity.
Phase 1: Metabolic Labeling
Causality: Labeling must occur during the logarithmic growth phase. Transpeptidases are only highly active during cell division; stationary phase cells will yield negligible incorporation[3].
-
Inoculate bacteria in appropriate liquid media and grow to an OD600 of 0.2 – 0.4.
-
Add (2R)-2-aminohex-5-ynoic acid to a final concentration of 1 mM .
-
Incubate for 1 to 2 generation times (e.g., 30–60 minutes for E. coli).
-
System Validation (Negative Control): Maintain a parallel culture treated with an equal volume of vehicle (e.g., sterile water) instead of the alkyne probe. This control will later establish the baseline for non-specific azide binding.
Phase 2: Fixation and Permeabilization
Causality: Fixation halts biological processes instantly, capturing a "snapshot" of the cell wall, while permeabilizing the outer layers to allow the CuAAC reagents access to the peptidoglycan.
-
Pellet the cells (4,000 x g, 5 mins) and wash twice with ice-cold PBS (pH 7.4) to remove unincorporated probe.
-
Resuspend the pellet in 70% ice-cold ethanol or 4% Paraformaldehyde (PFA) in PBS.
-
Incubate for 20 minutes at room temperature, then wash three times with PBS containing 0.1% Tween-20 (PBST).
Phase 3: CuAAC Reaction Assembly
Causality: The order of reagent addition is the single most common point of failure in click chemistry. The copper must be complexed by the THPTA ligand before it is reduced by sodium ascorbate to prevent Cu(I) disproportionation and precipitation.
-
Prepare the reaction cocktail exactly as outlined in Table 1 .
-
Visual Validation Checkpoint: Upon adding the Sodium Ascorbate, the previously light-blue solution (due to Cu(II)) should immediately turn clear/colorless. If the solution turns brown, the copper has oxidized/precipitated; discard and remake the ascorbate stock.
-
Resuspend the fixed bacterial pellet in 500 µL of the click cocktail.
-
Incubate in the dark at room temperature for 45 minutes with gentle agitation.
Phase 4: Washing and Detection
-
Pellet the cells and remove the click cocktail.
-
Wash the cells extensively (at least 4 times) with PBST. Causality: Unreacted azide-fluorophores can intercalate into lipid membranes, causing high background noise. Extensive detergent washing is critical.
-
Resuspend in PBS and analyze via fluorescence microscopy or flow cytometry.
Quantitative Data & Reaction Formulation
Table 1: Standard CuAAC Reaction Cocktail Formulation Note: Volumes are calculated for a 1 mL final reaction volume. Always prepare the cocktail immediately before use.
| Reagent | Stock Concentration | Volume Added | Final Concentration | Mechanistic Purpose |
| PBS (pH 7.4) | 1x | 850 µL | 1x | Maintains physiological pH and ionic strength. |
| THPTA Ligand | 50 mM | 10 µL | 500 µM | Stabilizes Cu(I) and prevents ROS generation. |
| CuSO₄ | 20 mM | 5 µL | 100 µM | Source of catalytic copper. |
| Azide-Fluorophore | 1 mM | 10 µL | 10 µM | Bioorthogonal reporter molecule. |
| Sodium Ascorbate | 100 mM (Freshly made) | 50 µL | 5 mM | Reduces Cu(II) to catalytically active Cu(I). |
| Sterile H₂O | N/A | 75 µL | N/A | Volume adjustment. |
Table 2: Experimental Troubleshooting & Quality Control
| Observation / Symptom | Mechanistic Root Cause | Corrective Action |
| No fluorescence signal in sample | Inactive Cu(I) due to oxidation or poor ligand complexation. | Ensure Sodium Ascorbate is prepared fresh (<1 hr old). Pre-mix THPTA and CuSO₄ before adding other components. |
| High background in negative control | Non-specific hydrophobic binding of the azide-fluorophore to the cell membrane. | Increase Tween-20 concentration in wash buffer to 0.2%. Increase the number of post-click wash steps to 5. |
| Poor bacterial growth during labeling | Probe toxicity or stereochemical interference at high concentrations. | Titrate (2R)-2-aminohex-5-ynoic acid down to 0.1 - 0.5 mM. Ensure cells are in early log phase prior to addition. |
References
-
Chemoenzymatic Probes Reveal Peptidoglycan Recognition and Uptake Mechanisms in Candida albicans. ACS Chemical Biology.[Link]
-
Flotillin-mediated membrane fluidity controls peptidoglycan synthesis and MreB movement. eLife. [Link]
-
Metabolic Labeling of Peptidoglycan with NIR-II Dye Enables In Vivo Imaging of Gut Microbiota. Angewandte Chemie International Edition.[Link]
- Molecular constructs with targeting and effector elements (WO2016112870A1).
Sources
- 1. WO2016112870A1 - Molecular constructs with targeting and effector elements - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flotillin-mediated membrane fluidity controls peptidoglycan synthesis and MreB movement | eLife [elifesciences.org]
- 4. Metabolic Labeling of Peptidoglycan with NIR-II Dye Enables In Vivo Imaging of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Newly Synthesized Proteins via (2R)-2-Aminohex-5-ynoic Acid (HPG) Incorporation
Executive Summary & Core Principles
The selective identification of the nascent proteome is a critical challenge in molecular biology, as newly synthesized proteins are chemically indistinguishable from the pre-existing protein pool. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) overcome this limitation.
By utilizing (2R)-2-aminohex-5-ynoic acid (HPG) —an alkyne-bearing structural analog of L-methionine—researchers can metabolically label proteins during active translation 1. Because the alkyne moiety is biologically inert, it does not perturb normal cellular physiology. Following incorporation, the exposed alkyne undergoes a highly specific Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with an azide-functionalized fluorophore, enabling precise visualization and quantification of de novo protein synthesis2.
Workflow of HPG metabolic labeling and CuAAC click chemistry for nascent protein detection.
Mechanistic Causality: The "Why" Behind the Workflow
To ensure experimental success, it is critical to understand the biochemical causality driving each step of this protocol:
-
Methionine Depletion Kinetics: Methionyl-tRNA synthetase (MetRS) has a significantly higher binding affinity for endogenous L-methionine than for HPG. If HPG is added to standard culture media, natural methionine will outcompete it, resulting in negligible labeling. Incubating cells in methionine-free media for 30–60 minutes exhausts intracellular methionine pools, shifting the competitive kinetics to favor HPG charging onto tRNA(Met)3.
-
Cu(I) Stabilization via THPTA: The click reaction strictly requires Copper in its +1 oxidation state. However, free Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) that degrade proteins and quench fluorophores. The addition of the water-soluble ligand THPTA chelates Cu(I), accelerating the cycloaddition rate while shielding the biological sample from oxidative damage.
-
In Situ Cu(I) Generation: Cu(I) is highly unstable in aqueous solutions. Therefore, Cu(II) (from CuSO₄) is supplied alongside a strong reducing agent, Sodium Ascorbate , which continuously reduces Cu(II) to catalytically active Cu(I) throughout the 30-minute reaction window.
Molecular mechanism of HPG incorporation via MetRS and subsequent fluorescent tagging.
Quantitative Parameters for Assay Optimization
The following table summarizes the optimized concentrations and kinetic parameters required for robust signal-to-noise ratios across most mammalian and bacterial cell lines 4.
| Reagent / Buffer | Functional Role | Optimized Concentration | Incubation Time |
| Methionine-free DMEM | Depletes endogenous Met pools | N/A | 30 – 60 min |
| HPG | Alkyne-bearing Met surrogate | 50 µM | 30 – 120 min |
| Formaldehyde (in PBS) | Crosslinks cellular structures | 3.7% | 15 min |
| Triton X-100 (in PBS) | Permeabilizes lipid bilayers | 0.5% | 20 min |
| CuSO₄ | Source of Copper catalyst | 1 – 2 mM | 30 min (Click) |
| THPTA | Cu(I) stabilizing chelator | 5 – 10 mM | 30 min (Click) |
| Sodium Ascorbate | Reduces Cu(II) to active Cu(I) | 10 – 100 mM | 30 min (Click) |
| Azide-Fluorophore | Fluorescent reporter | 1 – 5 µM | 30 min (Click) |
Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol is designed as a self-validating system . It integrates mandatory biological controls directly into the workflow to definitively separate active translation from background chemical noise.
Phase 1: Preparation and Methionine Starvation
-
Cell Seeding: Plate cells on glass coverslips (for microscopy) or in standard culture plates (for flow cytometry) and allow them to adhere and recover overnight.
-
Washing: Aspirate growth media and wash the cells gently twice with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).
-
Depletion: Add pre-warmed Methionine-free DMEM (supplemented with dialyzed FBS if serum factors are required). Incubate at 37°C in a CO₂ incubator for exactly 45 minutes. Causality: This step starves the MetRS enzyme of its natural substrate.
Phase 2: Metabolic Labeling & Validation Controls
Divide your samples into three distinct cohorts to ensure internal validation:
-
Cohort A (Experimental): Add HPG to a final concentration of 50 µM.
-
Cohort B (Negative Control - No HPG): Add an equivalent volume of vehicle (DMSO or water) without HPG. Causality: Establishes the baseline background fluorescence of the click reaction.
-
Cohort C (Translation Block Control): Pre-incubate cells with 40 µM Anisomycin or 50 µg/mL Cycloheximide for 10 minutes prior to adding 50 µM HPG. Causality: Inhibits ribosomal peptidyl transferase. If fluorescence appears here, it is an artifact, not de novo synthesis.
Incubate all cohorts at 37°C for 30 to 60 minutes.
Phase 3: Fixation and Permeabilization
-
Halt Translation: Rapidly aspirate the labeling media and wash once with ice-cold PBS to immediately arrest cellular metabolism.
-
Fixation: Add 3.7% Formaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Wash: Aspirate fixative and wash twice with 3% Bovine Serum Albumin (BSA) in PBS. Causality: BSA acts as a blocking agent to prevent non-specific binding of the fluorophore.
-
Permeabilization: Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to allow intracellular access for the click reagents. Wash twice with 3% BSA in PBS.
Phase 4: CuAAC Click Chemistry Reaction
Critical Note: The reaction cocktail must be prepared fresh and used within 15 minutes. Add reagents in the exact order listed to prevent premature reduction or precipitation of copper.
-
Cocktail Assembly (per 500 µL reaction):
-
400 µL PBS (Buffer)
-
10 µL CuSO₄ (100 mM stock → 2 mM final)
-
10 µL THPTA (500 mM stock → 10 mM final)
-
Mix CuSO₄ and THPTA thoroughly before adding to the buffer.
-
2.5 µL Azide-Fluorophore (e.g., Alexa Fluor 488 Azide, 1 mM stock → 5 µM final)
-
50 µL Sodium Ascorbate (Freshly dissolved 100 mM stock → 10 mM final). Causality: The solution should briefly turn slightly yellow/brown upon ascorbate addition, indicating the generation of Cu(I).
-
-
Reaction: Add 500 µL of the cocktail to each sample. Protect from light and incubate for 30 minutes at room temperature.
-
Cleanup: Remove the reaction cocktail and wash the cells three times (5 minutes each) with a wash buffer (PBS containing 0.5 mM EDTA and 2 mM NaN₃) to strip residual copper and unreacted fluorophores.
Phase 5: Detection
Counterstain nuclei with Hoechst 33342 (1 µg/mL for 10 minutes) if desired. Mount coverslips using an anti-fade mounting medium and proceed to confocal microscopy or flow cytometry analysis.
References
- Vector Labs (2023).HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy.
- Shen et al. (2021).
- Bio-protocol (2023).
- Frontiers (2023).Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. Frontiers in Microbiology.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Frontiers | Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging [frontiersin.org]
Troubleshooting low click reaction yields with (2R)-2-aminohex-5-ynoic Acid
Technical Support Center: Troubleshooting CuAAC Yields with (2R)-2-aminohex-5-ynoic Acid
(2R)-2-aminohex-5-ynoic acid (also known as D-homopropargylglycine) is a highly versatile unnatural amino acid used to introduce bioorthogonal alkyne handles into peptides and proteins. However, researchers frequently encounter stalled reactions and low yields during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide to provide a mechanistic breakdown of why these failures occur and to deliver field-proven, self-validating protocols to rescue your click reactions.
Section 1: Mechanistic Causes of Low Yields (The "Why")
Before arbitrarily adjusting equivalents or swapping solvents, we must understand the causality of the failure. (2R)-2-aminohex-5-ynoic acid presents a unique challenge: it is not merely a terminal alkyne; it is an α-amino acid.
-
Catalyst Sequestration: The free α-amino and carboxylate groups of the amino acid form a highly stable bidentate chelate with Cu(I) and Cu(II). This sequestration effectively removes the copper catalyst from the active cycle, halting the cycloaddition[1].
-
Oxidative Degradation: Cu(I) is thermodynamically unstable in aerobic, aqueous environments. If the catalyst is sequestered or the reaction is too slow, dissolved oxygen rapidly oxidizes Cu(I) to inactive Cu(II). This process also generates reactive oxygen species (ROS) that can degrade sensitive biological targets[2].
-
Glaser Homocoupling: In the presence of oxygen and copper, terminal alkynes can undergo Glaser coupling to form dialkynes, consuming the (2R)-2-aminohex-5-ynoic acid starting material and creating unwanted dimers[3].
Logical troubleshooting pathways for CuAAC failure modes.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with (2R)-2-aminohex-5-ynoic acid stalls at 20% conversion, but my control with propargyl alcohol reaches 100%. Why? A1: This is the classic signature of catalyst sequestration. The biological substrate (the amino acid moiety) is chelating the copper catalyst, preventing it from activating the alkyne[1]. Solution: You must overwhelm the sequestration effect. First, pre-mix your Cu(II) source with a high-affinity accelerating ligand like THPTA or BTTAA at a 1:5 ratio before adding it to the reaction[2]. If sequestration persists, add a sacrificial metal like Zn(II) or Ni(II) to occupy the amino acid's chelation sites, freeing Cu(I) to mediate the click reaction[1].
Q2: I am observing a mass corresponding to a dimer of my alkyne-peptide. What is happening? A2: You are observing Glaser homocoupling, a side reaction promoted by oxygen and copper[3]. Solution: Ensure strict deoxygenation. Degas your buffers by bubbling with nitrogen or argon for 10-15 minutes prior to use[4]. Additionally, ensure you are using a sufficient excess of a reducing agent like sodium ascorbate to maintain the reducing environment and protect the alkyne[3].
Q3: Should I add a base like DIPEA or TEA to accelerate the reaction? A3: No. While alkynes require deprotonation to form the Cu-acetylide intermediate, the CuAAC reaction does not require external base. Adding amines like DIPEA is unnecessary, can promote Glaser coupling, and often diminishes cycloaddition rates by competitively binding copper[1].
Section 3: Quantitative Data - Ligand Selection
Choosing the right ligand is critical when working with chelating substrates like (2R)-2-aminohex-5-ynoic acid. The ligand must bind Cu(I) more tightly than the amino acid does.
| Ligand | Solubility | Cu(I) Stabilization | Reaction Speed (Aqueous) | Recommended Application |
| TBTA | Organic only | Moderate | Slow | Small molecule synthesis in DMF/DMSO[4] |
| THPTA | Highly Aqueous | High | Very Fast | Bioconjugation, peptide/protein labeling[2] |
| BTTAA | Highly Aqueous | Very High | Extremely Fast | Sensitive biomolecules, in vivo labeling |
| None | N/A | Poor | Very Slow | Not recommended for amino acid substrates[1] |
Section 4: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a self-validating control step. Do not proceed to the main reaction without confirming catalyst activity.
Phase 1: The Coumarin Azide Control Test
Before risking your valuable (2R)-2-aminohex-5-ynoic acid substrate, validate your catalytic system[2].
-
Mix 100 µM of a model alkyne (e.g., propargyl alcohol) with 100 µM fluorogenic coumarin azide in your reaction buffer[2].
-
Add the Cu/Ligand/Ascorbate catalytic system (described in Phase 2).
-
Validation Check: If the solution does not become highly fluorescent within 15 minutes, your catalyst system (likely the ascorbate or Cu source) is degraded. Prepare fresh stocks immediately.
Phase 2: Optimized CuAAC for (2R)-2-aminohex-5-ynoic Acid
Step-by-step optimized CuAAC experimental workflow.
Step-by-Step Methodology:
-
Prepare Fresh Stocks:
-
Substrate: (2R)-2-aminohex-5-ynoic acid-containing molecule (1-5 mM in degassed buffer).
-
Azide partner: 10-50 mM in DMSO or water.
-
CuSO₄·5H₂O: 20 mM in Milli-Q water[2].
-
THPTA Ligand: 50 mM in Milli-Q water[2].
-
Sodium Ascorbate: 100 mM in Milli-Q water (Must be prepared fresh daily; do not use if the solution has turned yellow)[4].
-
Aminoguanidine: 100 mM in water (Optional, prevents cross-linking from ascorbate oxidation byproducts)[2].
-
-
Catalyst Pre-complexation (Critical Step):
-
In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA[2].
-
Incubate at room temperature for 5 minutes. Causality: This ensures the ligand fully wraps the copper, preventing sequestration by the amino acid later.
-
-
Reaction Assembly:
-
To a 1.5 mL tube, add the degassed buffer.
-
Add the (2R)-2-aminohex-5-ynoic acid substrate (Final conc: 100 µM).
-
Add the Azide partner (Final conc: 150-200 µM, 1.5-2.0 eq).
-
Add the pre-complexed Cu/THPTA solution (Final Cu conc: 50 µM, Final THPTA conc: 250 µM)[2].
-
Add Aminoguanidine (Final conc: 5 mM)[2].
-
-
Initiation:
-
Incubation & Monitoring:
References[3] Troubleshooting low yield in copper-catalyzed click reactions. Benchchem. Link[4] Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem. Link[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.Link[2] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Link
Sources
Technical Support Center: (2R)-2-Aminohex-5-ynoic Acid Solubility Troubleshooting
Welcome to the Application Support Portal for (2R)-2-aminohex-5-ynoic acid (commonly known as D-Homopropargylglycine or D-HPG). This unnatural amino acid is a critical building block for D-peptide synthesis and bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].
While highly valuable, researchers frequently encounter precipitation issues when introducing this compound into biological buffers. This guide provides mechanistic insights, quantitative data, and validated workflows to ensure complete solubilization without compromising your downstream assays.
Mechanistic Insights: Why Does D-HPG Precipitate?
As an Application Scientist, it is crucial to understand why a chemical behaves the way it does before attempting to force it into solution. The difficulty in dissolving (2R)-2-aminohex-5-ynoic acid in standard biological buffers (e.g., PBS, HEPES, Tris at pH 7.2–7.4) is driven by two competing physicochemical factors:
-
The Zwitterionic Trap: Amino acids reach their minimum solubility at their isoelectric point (pI). For D-HPG, the pI is approximately 5.8. At physiological pH (7.4), the molecule exists predominantly as a zwitterion (protonated amine, deprotonated carboxylate) with a net charge near zero. This neutral net charge minimizes favorable ion-dipole interactions with the aqueous solvent, causing the molecules to self-associate.
-
Hydrophobic Alkyne Tail: The hex-5-ynoic aliphatic chain and terminal alkyne are highly hydrophobic. In an aqueous environment, water molecules are forced to form a highly ordered, thermodynamically unfavorable clathrate cage around this tail[2]. To minimize this exposed hydrophobic surface area, the D-HPG molecules aggregate and precipitate out of solution.
-
High Lattice Energy: In its solid powder form, the compound forms a tight crystalline lattice stabilized by intermolecular hydrogen bonds. Breaking this lattice requires significant energy (heat/sonication) or a solvent capable of disrupting these bonds (like DMSO).
(Note: While metabolic labeling typically utilizes the L-enantiomer, the physicochemical solubility limits of the (2R) D-enantiomer in achiral solvents like water and DMSO are identical to the (2S) L-enantiomer).
Quantitative Solubility Data
Before selecting a workflow, consult the maximum solubility limits of (2R)-2-aminohex-5-ynoic acid across different solvent systems.
| Solvent System | Max Solubility | Required Physical Disruption | Recommended Use Case |
| 100% DMSO | 100 – 250 mg/mL | Sonication required[3] | Master stock preparation (Click chemistry / Cell assays) |
| ddH₂O (Unbuffered) | 60 – 83 mg/mL | Sonication + Heating to 60°C[3],[4] | Intermediate dilutions |
| PBS / HEPES (pH 7.4) | < 5 mg/mL | Vigorous vortexing | Direct assay buffers (Not recommended for stock) |
Validated Solubilization Workflows
To ensure a self-validating system, do not simply mix and hope. Follow these causal, step-by-step methodologies based on your assay's tolerance for organic solvents.
Workflow A: The Co-Solvent Method (Recommended)
Best for cell-based assays, PROTAC synthesis, and CuAAC click chemistry where <1% DMSO is tolerated.
-
Master Stock Preparation: Weigh the required mass of (2R)-2-aminohex-5-ynoic acid powder into a sterile microcentrifuge tube.
-
Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 100 mg/mL to 250 mg/mL[3].
-
Physical Disruption: Bath-sonicate the tube for 5–10 minutes at room temperature.
-
Validation Step: Hold the tube up to a light source against a dark background. The solution must be optically clear with zero light scattering. If micro-crystals remain, sonicate for an additional 5 minutes.
-
-
Buffer Dilution: Immediately before your experiment, dilute the DMSO stock dropwise into your biological buffer (e.g., PBS) while vortexing vigorously. Keep the final DMSO concentration below 1% to prevent cellular toxicity.
Workflow B: The pH Titration Method
Best for in vivo injections or structural biology assays where DMSO is strictly prohibited.
-
Aqueous Suspension: Suspend the powder directly in ddH₂O at your target concentration (do not exceed 50 mg/mL). The solution will appear cloudy.
-
Charge Induction: Add 0.1 M HCl or 0.1 M NaOH dropwise. This shifts the pH away from the isoelectric point (pI ~5.8), forcing the molecule to adopt a net positive or net negative charge, thereby increasing aqueous solvation.
-
Physical Disruption: Heat the solution to 50°C–60°C and sonicate until completely clear[3].
-
Validation Step: Ensure no precipitation occurs upon cooling to room temperature.
-
-
Back-Titration: Slowly add the concentrated biological buffer (e.g., 10X PBS) and back-titrate the pH to 7.4 using mild acid/base. Stir vigorously during this step to prevent localized precipitation.
Workflow & Pathway Visualizations
Decision tree for solubilizing D-HPG based on assay DMSO tolerance.
CuAAC click chemistry pathway for labeling D-HPG incorporated proteins.
Troubleshooting FAQs
Q: I diluted my DMSO stock into PBS, and it immediately turned milky. What happened? A: This is known as "solvent shock." When you pipette a highly concentrated DMSO stock directly into a large volume of aqueous buffer, the local concentration of D-HPG at the droplet interface exceeds its aqueous solubility limit before the DMSO can diffuse. Fix: Always add the DMSO stock dropwise while the buffer is actively vortexing. Alternatively, use a step-down dilution (e.g., dilute to 10% DMSO first, then to 1%).
Q: How should I store the reconstituted D-HPG solutions? A: Do not store D-HPG in aqueous biological buffers, as it will slowly precipitate and degrade over time. Store the 100% DMSO master stock in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month[3]. Ensure the vials are sealed tightly, as DMSO is highly hygroscopic and absorbed moisture will drastically reduce the solubility of the product[3].
Q: My CuAAC click chemistry labeling is inefficient, even though the D-HPG is dissolved. Why? A: If you used the pH Titration Method and your final buffer pH is slightly off, it can inhibit the click reaction. CuAAC requires an optimal pH of 7.0–8.0. Additionally, ensure your reducing agent (Sodium Ascorbate) is freshly prepared, as oxidized ascorbate cannot maintain copper in the required Cu(I) catalytic state[2].
Sources
Technical Support Center: Minimizing Background Fluorescence in (2R)-2-aminohex-5-ynoic Acid (HPG) Labeling
Welcome to the Bioorthogonal Labeling Support Center. (2R)-2-aminohex-5-ynoic Acid (L-homopropargylglycine, or HPG) is a powerful alkyne-bearing methionine surrogate used to visualize de novo protein synthesis via Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)[1][2].
While the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction is highly specific, researchers frequently encounter background fluorescence that obscures true translational signals. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating experimental designs to help you achieve high signal-to-noise ratios (SNR).
Experimental Workflow & Self-Validation
To successfully troubleshoot background fluorescence, your experimental design must be a self-validating system . This means every labeling experiment must include specific controls to isolate the source of the noise[3][4].
Fig 1. Optimized HPG metabolic labeling and CuAAC workflow emphasizing pre-fixation washing.
Mandatory Controls:
-
No-HPG Control (Negative Control): Cells are incubated in methionine-free media without HPG, but subjected to the entire CuAAC click reaction. Purpose: Identifies dye sticking or copper-induced autofluorescence.
-
Cycloheximide (CHX) Control (Biological Control): Cells are co-incubated with HPG and a translation inhibitor (e.g., CHX). Purpose: Verifies that the HPG signal is strictly dependent on active ribosomal translation, ruling out trapped monomeric HPG[3][4].
Diagnostic Troubleshooting Guide (FAQs)
Use the following decision tree and Q&A to diagnose and resolve specific background issues in your HPG assays.
Fig 2. Diagnostic decision tree for isolating and resolving HPG background fluorescence sources.
Q1: I am seeing high diffuse background fluorescence across all my cells, even in the No-HPG negative controls. What is causing this?
Causality: This is typically caused by Copper-induced Reactive Oxygen Species (ROS) generation . The CuAAC reaction requires Copper(I), which is generated by reducing Copper(II) sulfate with sodium ascorbate. In the presence of ambient oxygen, Cu(I) can catalyze the formation of ROS[5]. These free radicals oxidize cellular proteins and lipids, creating advanced oxidation protein products (AOPPs) and lipofuscin-like fluorophores that emit broad-spectrum autofluorescence. Additionally, unreacted hydrophobic azide-fluorophores can non-specifically partition into lipid membranes[1].
Solution:
-
Optimize your Cu(I) Ligand: Never perform biological click chemistry without a copper-chelating ligand. Switch from older ligands (like TBTA) to highly water-soluble accelerating ligands like THPTA or BTTAA [5]. These ligands coordinate Cu(I), preventing it from generating ROS while simultaneously accelerating the click reaction.
-
Fresh Ascorbate: Sodium ascorbate degrades rapidly in water. Always prepare the ascorbate stock immediately before adding it to the click cocktail[5].
Q2: My HPG-treated cells show bright punctate background in the cytoplasm and mitochondria, but my Cycloheximide (CHX) controls also show this signal. Is HPG incorporating without translation?
Causality: No, translation is not occurring. You are detecting the trapped unincorporated HPG pool [6][7]. HPG is actively transported into the cell and accumulates in the cytosol and mitochondria (as free amino acids or charged onto tRNAs). If cells are fixed directly with paraformaldehyde (PFA), this free HPG pool is covalently crosslinked to the cellular matrix. During the click reaction, this trapped HPG reacts with the azide-dye, creating a false-positive signal that is entirely resistant to translation inhibitors[7].
Solution: Pre-fixation permeabilization. Before fixing the cells, briefly permeabilize them with a mild detergent (e.g., 0.005% digitonin) in a physiological buffer on ice for 2-5 minutes[6][7]. Digitonin selectively permeabilizes the plasma membrane (by binding cholesterol) while leaving organelles intact, allowing the free HPG pool to wash out before PFA fixation locks it in place[7].
Q3: How do I choose the right Copper Ligand to maximize Signal-to-Noise Ratio (SNR)?
The choice of ligand dictates the efficiency of the CuAAC reaction and the integrity of your biological sample. Refer to the quantitative comparison below:
| Ligand | Solubility | Reaction Kinetics | ROS Generation / Autofluorescence | Recommended Use Case |
| TBTA | Poor (Requires DMSO) | Moderate | High (if Cu escapes coordination) | In vitro labeling, non-biological polymer samples. |
| THPTA | High (Aqueous) | Fast | Low | Standard cellular FUNCAT/BONCAT[1][5]. |
| BTTAA | High (Aqueous) | Very Fast | Very Low | High-sensitivity in vivo imaging, delicate tissues, or when using very low dye concentrations. |
Optimized Step-by-Step Protocol: Low-Background HPG Labeling
This protocol integrates pre-fixation permeabilization and optimized CuAAC chemistry to ensure absolute dependence on de novo translation.
Phase 1: Metabolic Labeling & Pre-Fixation Wash
-
Methionine Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-free DMEM for 30 minutes at 37°C to deplete endogenous methionine stores[4]. (For the CHX control, add 100 µg/mL Cycloheximide during this step).
-
HPG Pulse: Add HPG to a final concentration of 50 µM – 1 mM (cell-type dependent) and incubate for the desired pulse time (e.g., 30–60 minutes)[3][4]. (For the No-HPG control, add an equivalent volume of vehicle).
-
Pre-Fixation Permeabilization (Critical for Background Reduction): Remove media and wash cells once with ice-cold PBS. Add ice-cold PBS containing 0.005% Digitonin for exactly 3 minutes on ice[6][7].
-
Fixation: Gently aspirate the permeabilization buffer and immediately add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.
Phase 2: CuAAC Click Reaction Note: The click cocktail must be prepared fresh and added immediately to the samples.
-
Prepare Reagents:
-
Premix Copper/Ligand: In a microcentrifuge tube, mix 1 µL of 100 mM CuSO4 with 1 µL of 500 mM THPTA. Let sit for 3 minutes (solution will turn light blue). This pre-complexation is vital to prevent free Cu-induced ROS[5].
-
Assemble Click Cocktail (per 1 mL of PBS):
-
985 µL PBS
-
2 µL Azide-Fluorophore (Final conc: 4 µM. Keeping dye concentration low prevents non-specific sticking).
-
2 µL Premixed CuSO4/THPTA complex.
-
10 µL Fresh Sodium Ascorbate (Final conc: 1 mM). Add this last . The solution will turn colorless.
-
-
Reaction: Add the cocktail to the fixed cells. Incubate for 1 hour at room temperature in the dark[5].
-
Stringent Washing: Wash cells 3x for 10 minutes each in PBS containing 0.1% Tween-20 and 1% BSA. The BSA acts as a blocking agent to scavenge any unreacted hydrophobic dye[1].
-
Imaging: Proceed to fluorescence microscopy.
References
-
Dieterich, D. C., et al. (2010). "Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging." Current Protocols in Neuroscience.[Link]
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.[Link]
-
Hatzenpichler, R., et al. (2014). "Visualizing in situ translational activity for identifying and sorting slow-growing archaeal−bacterial consortia." PNAS.[Link]
-
Beatty, K. E., et al. (2006). "Fluorescence imaging of newly synthesized proteins in mammalian cells." Journal of the American Chemical Society.[Link]
-
Perez, A. M., et al. (2017). "In situ imaging of mitochondrial translation shows weak correlation with nucleoid DNA intensity and no suppression during mitosis." Journal of Cell Science.[Link]
-
Tom Dieck, S., et al. (2012). "Monitoring mRNA Translation in Neuronal Processes Using Fluorescent Non-Canonical Amino Acid Tagging." Journal of Visualized Experiments.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) [authors.library.caltech.edu]
- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 4. ovid.com [ovid.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: Copper-Catalyzed Cycloaddition of (2R)-2-aminohex-5-ynoic Acid
Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving (2R)-2-aminohex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst concentration and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the CuAAC reaction, often referred to as "click chemistry."
Q1: What is the active copper species in the cycloaddition, and why is it so critical? A1: The catalytically active species is the Copper(I) or Cu(I) oxidation state.[1] Cu(I) is essential because it coordinates with the terminal alkyne of (2R)-2-aminohex-5-ynoic acid, forming a copper acetylide intermediate. This step dramatically lowers the activation energy of the reaction and facilitates the subsequent, regioselective reaction with an azide to form the stable 1,4-disubstituted triazole ring.[1][2] The uncatalyzed thermal reaction is significantly slower, requires harsh conditions, and often results in a mixture of 1,4- and 1,5-regioisomers.[2]
Q2: My protocol suggests using a Copper(II) salt like CuSO₄. How does this work if Cu(I) is the active catalyst? A2: This is a common and highly practical approach. While Cu(I) is the active catalyst, it is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[1][3] To ensure a consistent and sustained concentration of the active catalyst, a more stable Cu(II) salt (e.g., CuSO₄) is used in combination with a reducing agent, most commonly sodium ascorbate. The reducing agent generates the active Cu(I) species in situ and maintains it throughout the reaction.[1][4][5]
Q3: What is the purpose of adding a ligand to the reaction? A3: Ligands are crucial for several reasons. Primarily, they stabilize the active Cu(I) catalyst, protecting it from oxidation and disproportionation.[1][6][7] This protective role is vital for reactions involving sensitive biomolecules or for those run in aqueous, oxygen-containing environments. Furthermore, certain ligands can dramatically accelerate the reaction rate, allowing for lower catalyst concentrations and reducing potential cytotoxicity in biological applications.[7][8][9]
Q4: What is a typical starting concentration for the copper catalyst? A4: For bioconjugation and reactions in aqueous media, copper concentrations should generally be between 50 and 100 µM.[10] For small molecule synthesis in organic solvents, catalyst loading can range from 0.1 mol% to 5 mol% relative to the limiting reagent.[11] It is always recommended to start with a lower concentration (e.g., 1 mol% or 100 µM) and optimize as needed based on reaction performance.
Visualizing the Catalytic Pathway
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the CuAAC reaction.
Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions. [1]
Problem 1: Low or No Product Yield
Potential Cause A: Inactive Copper Catalyst The Cu(I) catalyst is highly susceptible to oxidation by dissolved oxygen, rendering it inactive. [3][6]* Solution:
- Degas Solvents: Before adding reagents, thoroughly degas all solvents (e.g., water, t-BuOH, DMF) by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
- Use Fresh Reducing Agent: Prepare the sodium ascorbate solution fresh just before use. An older solution may have lost its reducing power.
- Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
- Utilize a Stabilizing Ligand: A ligand like THPTA or TBTA is critical to protect the Cu(I) from oxidation. [6]Ensure the correct ligand-to-copper ratio is used, typically between 1:1 and 5:1. [6][10] Potential Cause B: Catalyst Sequestration or Inhibition Certain functional groups, particularly thiols, can strongly coordinate with copper, sequestering it from the catalytic cycle. [5][12]Impurities in the starting materials can also inhibit the catalyst. [3]* Solution:
- Purify Starting Materials: Ensure the (2R)-2-aminohex-5-ynoic acid and the azide partner are of high purity.
- Increase Catalyst/Ligand Concentration: If substrate inhibition is suspected, a modest increase in the copper and ligand concentration may overcome the issue. [12] 3. Add a Sacrificial Metal: In cases of known inhibitors (like free thiols on a protein), adding a sacrificial metal such as Zn(II) can bind to the inhibiting groups, leaving the copper catalyst free to participate in the reaction. [5][12] Potential Cause C: Poor Solubility of Reactants If (2R)-2-aminohex-5-ynoic acid or the azide partner has poor solubility in the chosen solvent system, the reaction will be slow or incomplete.
-
Solution:
-
Solvent Screening: Test various solvent systems. Common choices include mixtures of water with co-solvents like t-butanol, DMSO, or DMF to improve solubility for a wide range of reactants. [3] 2. Adjust Ratios: Systematically vary the ratio of the aqueous and organic co-solvents to find the optimal balance for reactant solubility.
-
Problem 2: Formation of a Red/Purple Precipitate
Potential Cause: Copper Acetylide Precipitation Terminal alkynes, including (2R)-2-aminohex-5-ynoic acid, can react with Cu(I) to form insoluble copper acetylide polymers, especially at higher concentrations or in certain solvent systems. [13]This removes both the catalyst and the alkyne from the solution.
-
Solution:
-
Order of Addition: It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne. [6][10]Never add the copper source directly to the alkyne solution without a stabilizing ligand present.
-
Solvent Choice: Acetonitrile is known to coordinate with and stabilize Cu(I), which can prevent this precipitation. [13]However, be aware that it can sometimes compete in the reaction. [13]DMF is another solvent where this issue is less prevalent. [13] 3. Ensure Adequate Ligand: A sufficient concentration of a suitable ligand is the most effective way to keep the copper acetylide monomeric and soluble, preventing polymerization and precipitation.
-
Quantitative Data & Protocols
Table 1: Common Reagents for CuAAC Optimization
| Component | Reagent Example | Typical Concentration / Loading | Key Considerations |
| Cu(II) Source | CuSO₄·5H₂O | 0.01 - 5 mol% (organic) 50 - 250 µM (aqueous) | More stable and common starting material. Requires a reducing agent. [1][12] |
| Cu(I) Source | CuI, CuBr·SMe₂ | 0.01 - 5 mol% | Directly provides active catalyst but is more sensitive to air. [3] |
| Reducing Agent | Sodium Ascorbate | 5 - 10 equivalents to Cu | Must be prepared fresh. [1][10]Essential for in situ generation of Cu(I) from Cu(II). |
| Aqueous Ligand | THPTA | 1 - 5 equivalents to Cu | High water solubility, accelerates the reaction and protects biomolecules. [7][8] |
| Organic Ligand | TBTA | 1 - 5 equivalents to Cu | High solubility in organic solvents like DMF, t-BuOH. [7] |
Experimental Protocol: Optimizing Copper Catalyst Concentration
This protocol provides a framework for a small-scale experiment to determine the optimal catalyst loading for the reaction between (2R)-2-aminohex-5-ynoic acid and a model azide (e.g., benzyl azide).
1. Reagent Stock Solution Preparation:
-
(A) Alkyne: 100 mM solution of (2R)-2-aminohex-5-ynoic acid in your chosen buffer or solvent (e.g., 1:1 t-BuOH/water).
-
(B) Azide: 110 mM solution of benzyl azide in the same solvent.
-
(C) Copper Source: 20 mM solution of CuSO₄·5H₂O in water.
-
(D) Ligand: 50 mM solution of THPTA (for aqueous systems) or TBTA (for organic systems) in water or DMF/t-BuOH.
-
(E) Reducing Agent: 1 M solution of sodium ascorbate in water (prepare immediately before use).
2. Reaction Setup (Example for one concentration):
-
Set up a series of vials to test different final copper concentrations (e.g., 50 µM, 100 µM, 250 µM). The following is for a final volume of 500 µL and a target of 100 µM Cu.
-
In a clean microcentrifuge tube, pre-mix the catalyst:
-
2.5 µL of Stock (C) - CuSO₄ (Final: 100 µM)
-
5.0 µL of Stock (D) - THPTA (Final: 500 µM, 5:1 ratio to Cu)
-
-
In the main reaction vial, add:
-
250 µL of Stock (A) - Alkyne (Final: 50 mM)
-
227.5 µL of solvent/buffer
-
Add the pre-mixed catalyst/ligand solution (7.5 µL) to the vial.
-
Add 50 µL of Stock (B) - Azide (Final: 11 mM, 1.1 eq)
-
-
Initiate the reaction by adding 5 µL of Stock (E) - Sodium Ascorbate (Final: 10 mM).
-
Cap the vial, mix gently, and allow the reaction to proceed at room temperature.
3. Monitoring and Analysis:
-
Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical technique such as LC-MS or TLC.
-
Compare the conversion rates across the different catalyst concentrations to identify the optimal loading that provides high yield in a reasonable timeframe without generating significant side products.
References
- Chan, T. R., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Manetto, A., Warncke, S., & Frischmuth, T. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for copper-catalyzed click chemistry reactions. BenchChem.
- BenchChem. Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions. BenchChem.
- BenchChem. optimizing reaction conditions for copper-catalyzed click chemistry. BenchChem.
- Nwe, K., & Brechbiel, M. W. (2009). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
- Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing.
- Straub, B. F. (2007). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PMC.
- Vector Labs. Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs.
- Chandrasekar, J., & Silverman, S. K. (2020). CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu or Cu to catalyze the azide-alkyne 'click' react. Oxford Academic.
- Tokyo Chemical Industry. Ligands Accelerating Click Reaction. Tokyo Chemical Industry.
- Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
- Reddit User. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Reich, H. J..
- Hansen, T. S., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate.
- Barlocco, D. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. reddit.com [reddit.com]
Preventing alkyne degradation in (2R)-2-aminohex-5-ynoic Acid during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected failures in their metabolic labeling or click chemistry workflows. Often, the root cause is not the biological assay itself, but the silent degradation of the alkyne handle during storage.
(2R)-2-aminohex-5-ynoic acid (D-homopropargylglycine, or D-HPG) is a powerful non-canonical amino acid. However, its terminal alkyne is chemically vulnerable if mishandled. This guide provides a deep dive into the causality of alkyne degradation and establishes a self-validating system to ensure 100% molecular integrity from the vial to your experiment.
Part 1: The Causality of Alkyne Degradation
To prevent degradation, we must first understand the mechanisms that destroy terminal alkynes. Terminal alkynes are generally stable under physiological conditions[1], but the laboratory storage environment introduces unnatural stressors.
-
Glaser-Hay Oxidative Homocoupling: The most common culprit of D-HPG degradation in solution. In the presence of ambient oxygen and trace amounts of transition metals (specifically Copper I/II), terminal alkynes undergo catalytic oxidative homocoupling to form a 1,3-diyne dimer[2]. This completely abolishes the alkyne's ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Base-Catalyzed Isomerization: At high pH (> 8.5), the terminal alkyne can isomerize into an internal alkyne or an allene. Neither configuration is reactive in standard click chemistry.
-
Oxidation & Hydration: Exposure to strong reactive oxygen species (ROS), hypochlorite[1], or repeated freeze-thaw cycles (which introduce atmospheric moisture) can lead to the hydration of the alkyne into a ketone, or cleavage of the triple bond.
Fig 1. Primary degradation pathways of terminal alkynes under suboptimal storage conditions.
Part 2: Troubleshooting & FAQs
Q1: My D-HPG stock solution lost its click reactivity after two months at -20°C. What happened? A1: The loss of reactivity is almost certainly due to Glaser-Hay coupling[2] or slow hydration. While solid D-HPG is stable, solutions are highly vulnerable. If your stock solution turned slightly yellow over time, this is a classic indicator of trace copper contamination facilitating the formation of diynes. To prevent this, solutions must be stored at -80°C for a maximum of 6 months[3], and you must strictly use degassed solvents to remove the oxygen required for the Glaser catalytic cycle.
Q2: Can I use a standard stainless steel spatula to weigh out the lyophilized powder? A2: I strongly advise against this. Stainless steel tools shed microscopic amounts of transition metals (including iron and copper). Because the Glaser-Hay coupling is highly sensitive to trace copper acting as a catalyst[2], introducing these metals during weighing creates a micro-environment primed for degradation the moment you add a solvent. Best Practice: Always use sterile, anti-static plastic spatulas or ceramic tools when handling alkyne-containing compounds.
Q3: Does the pH of my reconstitution buffer matter for long-term storage? A3: Absolutely. Reconstituting D-HPG in a basic buffer (pH > 8.5) will slowly catalyze the isomerization of the terminal alkyne into an unreactive allene. Always reconstitute D-HPG in anhydrous DMSO or a slightly acidic to neutral aqueous buffer (pH 6.0–7.0).
Part 3: Quantitative Storage Stability
To ensure reproducibility, adhere to the following strict shelf-life guidelines based on the state and storage environment of your D-HPG.
| Physical State | Solvent / Environment | Storage Temp | Max Recommended Duration | Expected Alkyne Integrity |
| Solid Powder | Original Sealed Vial, Desiccated | -20°C | 24–36 months | > 99% |
| Solid Powder | Ambient Air, Light Exposure | 25°C | < 2 weeks | < 90% (Oxidation risk) |
| Solution | Degassed DMSO / Water (pH 6.5) | -80°C | 6 months[3] | > 98% |
| Solution | Degassed DMSO / Water (pH 6.5) | -20°C | 1 month[3] | > 95% |
| Solution | Standard Buffer (Aerobic) | 4°C | < 1 week | < 80% (Dimerization risk) |
Part 4: Self-Validating Preparation & Storage Protocol
Do not just store your reagents; engineer a system that proves they are viable. Follow this step-by-step methodology to prepare and validate your D-HPG aliquots.
Step 1: Solvent Degassing Sparge anhydrous DMSO or Milli-Q water (pH adjusted to 6.5) with Argon or Nitrogen gas for 15 minutes. This displaces dissolved oxygen, effectively shutting down the Glaser-Hay oxidative coupling pathway[2].
Step 2: Inert Transfer Inside a nitrogen-purged glove bag, use a disposable plastic spatula to weigh the D-HPG powder. Avoid all metal contact.
Step 3: Reconstitution & Aliquoting Dissolve the powder in the degassed solvent to your desired stock concentration (e.g., 100 mM). Immediately dispense the solution into single-use, amber glass or opaque plastic microcentrifuge tubes to prevent photodegradation.
Step 4: Flash Freezing Submerge the sealed aliquots in liquid nitrogen. Slow freezing allows concentration gradients and localized pH shifts to occur as ice crystals form; flash freezing traps the molecules instantaneously, preserving the alkyne. Transfer immediately to a -80°C freezer[3].
Step 5: The Validation Check (Crucial) Before committing a stored batch to a costly biological experiment, perform a rapid fluorometric CuAAC assay. React a 1 µL aliquot of the D-HPG stock with a standard fluorescent azide (e.g., TAMRA-azide) and copper catalyst. Spot it on a TLC plate or read it in a fluorometer to verify fluorescence intensity against a fresh standard curve. If the alkyne has degraded, the click reaction will fail, and you will know before you waste your biological samples.
Fig 2. Self-validating workflow for the preparation and long-term storage of D-HPG aliquots.
References[3] MedChemExpress. L-Homopropargylglycine hydrochloride Safety Data Sheet (SDS). Available at: https://medchemexpress.com[1] National Institutes of Health (PMC). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. Available at: https://nih.gov[2] BenchChem. A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. Available at:https://benchchem.com
Sources
Technical Support Center: Troubleshooting In Vivo Cellular Uptake of (2R)-2-aminohex-5-ynoic Acid
Welcome to the Technical Support Center for bioorthogonal chemistry and peptidomimetic development. This guide is specifically engineered for researchers experiencing poor in vivo cellular uptake when working with (2R)-2-aminohex-5-ynoic acid (commonly known as D-homopropargylglycine, or D-HPG).
While its L-enantiomer (L-HPG) is a widely utilized methionine surrogate for metabolic labeling of nascent proteins[1], the D-enantiomer presents unique pharmacokinetic challenges due to its stereochemistry. Below, we dissect the causality of these delivery barriers and provide validated, actionable troubleshooting strategies.
Quantitative Comparison of Uptake Optimization Strategies
To bypass the biological barriers preventing D-HPG internalization, several chemical modifications can be employed. The table below summarizes the quantitative trade-offs of each approach to help you select the optimal strategy for your experimental design.
Table 1: Comparison of D-HPG Cellular Uptake Optimization Strategies
| Delivery Strategy | Mechanism of Cellular Entry | Relative In Vivo Half-Life | Relative Cytosolic Uptake (vs. Unmodified) | Primary Experimental Limitation |
| Unmodified D-HPG | Minimal (Transporter Rejection) | Moderate | 1x (Baseline) | Extreme membrane impermeability |
| AM-Ester Prodrug | Passive Diffusion | Short (Rapid hydrolysis) | ~15–20x | Non-targeted tissue distribution |
| D-Arg CPP Conjugate | Macropinocytosis / Endocytosis | Long (Protease resistant) | ~30–50x | Risk of endosomal entrapment |
| LAT1-Targeted Dipeptide | Active Transport (LAT1/PEPT1) | Moderate | ~10–15x | Complex multi-step synthesis |
Troubleshooting Guides & FAQs
Q1: Why is my (2R)-2-aminohex-5-ynoic acid (D-HPG) not incorporating into cells in vivo, whereas the (2S) enantiomer works perfectly?
The Causality: The failure of D-HPG to enter cells is rooted in the strict stereoselectivity of mammalian amino acid transporters. The (2S) enantiomer (L-HPG) actively hijacks the L-type amino acid transporter 1 (LAT1, SLC7A5) and ASCT2, which recognize it as a methionine analog[2]. However, the binding pockets of these transporters sterically reject D-amino acids[3]. Because unmodified D-HPG exists as a highly hydrophilic zwitterion at physiological pH, it cannot passively diffuse across the lipid bilayer, leaving it stranded in the extracellular space.
Q2: I need to use the (2R) enantiomer for a protease-resistant peptidomimetic. How can I chemically modify it to force cellular entry without permanently altering its bioorthogonal alkyne group?
The Solution: Implement a transient ester prodrug strategy. By masking the polar carboxylic acid with a lipophilic group—such as an acetoxymethyl (AM) ester or a simple ethyl ester—you neutralize the zwitterionic charge and significantly increase the molecule's partition coefficient (LogP)[4]. This allows the D-HPG prodrug to passively diffuse across the plasma membrane. Once inside the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, trapping the active, unmodified D-HPG intracellularly[5].
Q3: We conjugated D-HPG to a standard TAT cell-penetrating peptide (CPP), but we are seeing rapid degradation in mouse serum before it reaches the target tissue. How do we fix this?
The Solution: Standard L-amino acid CPPs (like L-TAT) are highly susceptible to degradation by endogenous serum proteases in vivo. To resolve this, synthesize a Retro-Inverso (RI) CPP or substitute the L-arginines in your sequence with D-arginines. D-amino acid CPPs are entirely invisible to endogenous proteases, which drastically extends their in vivo half-life[6]. Furthermore, D-CPPs have been shown to maintain robust macropinocytosis-driven endosomal uptake, ensuring your D-HPG cargo reaches the intracellular space intact.
Mechanistic Visualization of Uptake Pathways
The following diagram illustrates the distinct cellular entry pathways of unmodified D-HPG versus optimized delivery strategies.
Diagram detailing the cellular uptake mechanisms and stereoselective barriers of D-HPG.
Self-Validating Experimental Protocol
To ensure your delivery strategy is functioning correctly before moving to expensive in vivo models, use this self-validating in vitro protocol. This workflow utilizes Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to quantify the successful cytosolic delivery of an esterified D-HPG prodrug.
Protocol: Synthesis and Validation of D-HPG Acetoxymethyl (AM) Ester
Phase 1: Prodrug Synthesis
-
Reaction Setup: Dissolve 100 mg of (2R)-2-aminohex-5-ynoic acid in 2 mL of anhydrous DMF. Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Esterification: Dropwise, add 1.2 equivalents of bromomethyl acetate under a nitrogen atmosphere at 0°C. Stir for 4 hours at room temperature.
-
Purification: Purify the resulting D-HPG-AM ester via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain a white powder.
Phase 2: Cellular Uptake & Click Chemistry Validation
-
Cell Seeding: Seed HeLa cells in a 6-well plate at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.
-
Compound Incubation: Wash cells with PBS. Treat designated wells with 50 µM of D-HPG-AM ester in serum-free media for 4 hours.
-
Self-Validation Controls: Include L-HPG (50 µM) as a positive control for active transport, and unmodified D-HPG (50 µM) as a negative control for transporter rejection.
-
-
Fixation & Permeabilization: Wash cells 3x with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
CuAAC (Click Labeling): Prepare a fresh click cocktail containing: 10 µM Alexa Fluor 488-Azide, 1 mM CuSO 4 , 1 mM THPTA ligand, and 5 mM sodium ascorbate in PBS. Incubate the permeabilized cells with the cocktail for 30 minutes at room temperature in the dark.
-
Quantification: Harvest cells and analyze via Flow Cytometry (FITC channel).
-
Expected Output: The D-HPG-AM ester should exhibit a >15-fold increase in mean fluorescence intensity (MFI) compared to the unmodified D-HPG negative control, confirming successful passive diffusion and intracellular esterase cleavage.
-
References
-
Probing Methionine Uptake in Live Cells by Deuterium Labeling and Stimulated Raman Scattering | The Journal of Physical Chemistry B - ACS Publications. acs.org. 1
-
An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC. nih.gov. 6
-
Amino Acids in the Development of Prodrugs - PMC. nih.gov. 4
-
Transport of D-[1- C]-amino acids into Chinese hamster ovary (CHO-K1) cells. kanazawa-u.ac.jp. 3
-
Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine - MDPI. mdpi.com. 5
-
Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC. nih.gov. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. kawai.w3.kanazawa-u.ac.jp [kawai.w3.kanazawa-u.ac.jp]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced NMR Characterization of Peptides Containing (2R)-2-Aminohex-5-Ynoic Acid
Strategic Role in Peptide Engineering
The incorporation of non-canonical amino acids has fundamentally transformed peptide drug discovery, enabling site-specific bioorthogonal modifications and enhancing pharmacokinetic profiles[1]. (2R)-2-aminohex-5-ynoic acid , commonly known as D-homopropargylglycine (D-Hpg) , is a premier synthetic building block in this domain. Featuring a D-stereocenter and a terminal alkyne side chain, D-Hpg serves a dual purpose: it confers high resistance to endogenous proteolytic degradation while providing a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Accurate Nuclear Magnetic Resonance (NMR) characterization of D-Hpg-containing peptides is critical for verifying structural integrity, confirming stereochemistry, and quantifying downstream conjugation efficiency before advancing to in vivo applications[3].
Comparative Analysis: D-Hpg vs. Alternative Alkyne Amino Acids
When designing a bioorthogonal peptide, researchers must choose between various alkyne-bearing amino acids. The selection directly impacts synthesis yield, click-chemistry kinetics, and peptide stability.
Causality of Structural Choices:
-
Stereochemistry (D vs. L): Endogenous proteases strictly recognize L-amino acid backbones. Utilizing the (2R) D-enantiomer creates a stereochemical mismatch at the protease active site, drastically increasing the in vivo half-life of the therapeutic peptide.
-
Chain Length (Hpg vs. Pra): Propargylglycine (Pra) possesses only one methylene group (β-CH₂) between the α-carbon and the alkyne. This proximity restricts conformational freedom and creates steric hindrance near the peptide backbone. D-Hpg contains an additional methylene group (γ-CH₂), extending the alkyne further into the solvent. This increased flexibility significantly lowers the activation energy required for the bulky copper-azide transition state during CuAAC[4].
Quantitative Performance Comparison
| Parameter | D-Homopropargylglycine (D-Hpg) | L-Homopropargylglycine (L-Hpg) | L-Propargylglycine (L-Pra) |
| IUPAC Name | (2R)-2-aminohex-5-ynoic acid | (2S)-2-aminohex-5-ynoic acid | (2S)-2-aminopent-4-ynoic acid |
| Side-Chain Structure | -CH₂-CH₂-C≡CH (Flexible) | -CH₂-CH₂-C≡CH (Flexible) | -CH₂-C≡CH (Rigid) |
| Protease Stability | High (D-enantiomer) | Low (L-enantiomer) | Low (L-enantiomer) |
| CuAAC Kinetics | Fast (Solvent accessible) | Fast (Solvent accessible) | Moderate (Sterically hindered) |
| Alkyne ¹H NMR Shift | ~1.95 ppm | ~1.95 ppm | ~2.35 ppm |
| Alkyne ¹³C NMR Shift | ~72 ppm (terminal), ~83 ppm (internal) | ~72 ppm, ~83 ppm | ~74 ppm, ~80 ppm |
NMR Spectral Signatures and Methodologies
To unambiguously characterize D-Hpg within a complex peptide sequence, a combination of 1D and 2D NMR techniques is required.
1D ¹H and ¹³C NMR: The Alkyne Signature
The terminal alkyne proton (H-ε) of D-Hpg is highly shielded due to the diamagnetic anisotropy generated by the circulation of π-electrons in the carbon-carbon triple bond when aligned with the external magnetic field. This causes the alkyne proton to resonate upfield at ~1.95 ppm . Because this signal often overlaps with the aliphatic β-protons (~1.8 ppm), ¹³C NMR is utilized as a secondary identifier. The terminal alkyne carbon appears at ~72 ppm , while the internal alkyne carbon appears at ~83 ppm .
2D NMR: Mapping the Spin System
To isolate the D-Hpg residue from other aliphatic amino acids (like Leucine or Valine), 2D correlation experiments are deployed:
-
TOCSY (Total Correlation Spectroscopy): Maps the contiguous aliphatic spin system. A cross-peak trace will show connectivity from the α-proton (~4.2 ppm) → β-protons (~1.8 ppm) → γ-protons (~2.2 ppm).
-
¹³C-HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping ¹H signals by separating them in the ¹³C dimension. The terminal alkyne proton (~1.95 ppm) is easily distinguished from the β-protons because it correlates to a carbon at ~72 ppm, whereas β-carbons appear at ~30 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for confirming the integrity of the triple bond. HMBC reveals long-range (2-3 bond) couplings, showing distinct cross-peaks between the γ-protons (~2.2 ppm) and the internal alkyne carbon (~83 ppm).
Figure 1: 2D NMR spin system transfer pathway mapping the D-Hpg aliphatic side chain to the alkyne.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol integrates synthesis, conjugation, and NMR characterization into a self-validating loop. Each step contains a built-in Quality Control (QC) checkpoint.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Coupling: Synthesize the peptide on Rink Amide resin using standard Fmoc chemistry. For the Fmoc-D-Hpg-OH residue, perform a double-coupling step (using HATU/DIPEA). Causality: Unnatural amino acids often exhibit slower coupling kinetics; double coupling prevents deletion sequences.
-
Cleavage: Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
-
QC Checkpoint 1 (Validation): Purify via RP-HPLC and analyze via MALDI-TOF MS. The exact mass must match the theoretical mass of the D-Hpg peptide before proceeding.
Phase 2: CuAAC Click Reaction
-
Reaction Setup: Dissolve the purified D-Hpg peptide (1 eq) and the azide-functionalized label (e.g., PEG or fluorophore, 1.2 eq) in a degassed DMSO/H₂O mixture.
-
Catalyst Addition: Add CuSO₄ (0.5 eq), THPTA ligand (2.5 eq), and Sodium Ascorbate (5 eq). Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and prevents copper-mediated generation of reactive oxygen species (ROS) that could oxidize sensitive peptide residues (like Met or Cys).
-
Incubation: Stir at room temperature for 2 hours.
Phase 3: NMR Sample Preparation & Conversion Analysis
-
Solvent Selection: Lyophilize the clicked peptide and dissolve in 600 µL of DMSO-d₆. Causality: DMSO-d₆ prevents the rapid chemical exchange of amide protons with the solvent (which occurs in D₂O), allowing for complete structural elucidation of the peptide backbone.
-
QC Checkpoint 2 (Self-Validation via NMR): Acquire a 1D ¹H NMR spectrum. The reaction is validated as successful if:
-
The terminal alkyne proton signal at ~1.95 ppm has completely disappeared .
-
A new, highly deshielded triazole aromatic proton appears at ~7.8 - 8.1 ppm .
-
Integration of the triazole proton relative to a known backbone α-proton yields a 1:1 ratio, confirming 100% conversion efficiency.
-
Figure 2: Self-validating workflow from SPPS to bioorthogonal click modification and NMR analysis.
References
-
Recent Advances Toward the Discovery of Drug-Like Peptides De novo. Frontiers in Chemistry. Discusses the strategic incorporation of non-natural amino acids, including alkyne derivatives, to enhance pharmacokinetic parameters and enable click-chemistry cyclization.[Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. PMC. Highlights the utility of homopropargylglycine (2-aminohex-5-ynoic acid) in providing flexible side chains for bioorthogonal reactions and NMR probing.[Link]
-
Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. ACS Publications. Details the synthesis, radiolabeling, and extensive 1D/2D NMR characterization of targeting molecules containing (S)-2-aminohex-5-ynoic acid.[Link]
-
Convenient syntheses of homopropargylglycine. Journal of Peptide Science. Provides comparative synthesis yields and structural characterization data for homopropargylglycine variants.[Link]
Sources
HPLC Retention Behavior of (2R)-2-Aminohex-5-ynoic Acid (D-HPG) and Its Derivatives: A Comparative Guide
(2R)-2-aminohex-5-ynoic acid , commonly referred to as D-homopropargylglycine (D-HPG), is a non-canonical amino acid characterized by a terminal alkyne moiety. As a critical building block in bioorthogonal chemistry—specifically for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)—it is widely utilized in the synthesis of [1] and the development of [2].
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing chromatographic methods for D-HPG. This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) modalities for D-HPG and its derivatives, providing field-proven, self-validating experimental protocols.
Chromatographic Challenges & Causality
Analyzing terminal-alkyne amino acids presents three distinct physicochemical challenges:
-
Extreme Polarity (Retention Failure): Underivatized D-HPG is zwitterionic at physiological pH.
-
Causality: Standard C18 reversed-phase (RP) columns rely on hydrophobic interactions. The highly polar, charged amino and carboxylate groups of bare D-HPG prevent partitioning into the stationary phase, causing the analyte to elute in the void volume.
-
-
Absence of a Strong Chromophore (Detection Limits): D-HPG lacks aromatic rings or extended conjugated pi-systems.
-
Causality: Without derivatization, the molecule exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection introduces severe baseline drift from mobile phase absorbance. Alternative detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are mandatory for the bare amino acid.
-
-
Stereoisomerism (Enantiomeric Resolution): During peptide synthesis, verifying the enantiomeric excess (ee) of D-HPG versus L-HPG is critical to prevent diastereomeric peptide formation [3].
-
Causality: Enantiomers possess identical physicochemical properties in an achiral environment. Resolution strictly requires a chiral selector—either embedded in the stationary phase or introduced via pre-column derivatization—to form transient, resolvable diastereomeric complexes.
-
Experimental Protocols & Methodologies
The following step-by-step methodologies are designed as self-validating systems. System suitability can be immediately confirmed by observing peak symmetry and predictable retention shifts.
Protocol A: RP-HPLC for Derivatized D-HPG (Fmoc/Boc-D-HPG)
Derivatization with Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) groups drastically increases the molecule's hydrophobicity and UV cross-section, making RP-HPLC the optimal choice [1].
-
Column: Kromasil 100-5C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile
-
Gradient Program: Linear gradient from 10% B to 45% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm (Fmoc) or 210 nm (Boc).
-
Self-Validation Check: TFA acts as an ion-pairing agent, suppressing carboxylate ionization. If peak tailing occurs, it indicates insufficient TFA buffering or secondary silanol interactions on an aging column.
Protocol B: HILIC for Underivatized D-HPG
Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the bare, highly polar amino acid [4].
-
Column: ZIC-HILIC (150 mm × 4.6 mm, 5 μm)
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 90% B down to 40% B over 20 minutes. (Note: In HILIC, the organic solvent is the weak mobile phase).
-
Flow Rate: 0.5 mL/min
-
Detection: MS (ESI+) or CAD.
-
Self-Validation Check: Retention time should increase as the percentage of Acetonitrile increases. If the compound elutes earlier at higher organic concentrations, the system is operating in an unintended reversed-phase mode rather than true HILIC partitioning.
Protocol C: Chiral HPLC for D/L-HPG Enantiomeric Resolution
-
Column: Chirobiotic T (Teicoplanin-based chiral stationary phase, 250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Methanol / Water / Acetic Acid (70:30:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: MS (ESI+)
-
Causality of Separation: The macrocyclic chiral cavities of Teicoplanin form transient diastereomeric complexes with the amino acid enantiomers via hydrogen bonding and steric inclusion. D-amino acids structurally experience stronger inclusion complexation on Teicoplanin, causing D-HPG to elute after L-HPG.
Quantitative Data Comparison
The table below summarizes the expected retention behavior of D-HPG and its derivatives across the discussed chromatographic modalities.
| Compound | Derivatization | Column Type | Mobile Phase System | Approx. Retention Time (min) | Optimal Detection |
| D-HPG | None | RP-C18 | 0.1% TFA (H₂O/ACN) | 1.8 - 2.5 (Void) | CAD / MS |
| D-HPG | None | HILIC | 20mM Amm. Formate / ACN | 12.5 - 13.2 | CAD / MS |
| Boc-D-HPG | N-Boc | RP-C18 | 0.1% TFA (H₂O/ACN) | 8.4 - 9.1 | UV 210 nm |
| Fmoc-D-HPG | N-Fmoc | RP-C18 | 0.1% TFA (H₂O/ACN) | 14.2 - 15.0 | UV 254 nm |
| L-HPG | None | Chiral (Teicoplanin) | MeOH / H₂O / AcOH | 9.5 - 10.1 | MS |
| D-HPG | None | Chiral (Teicoplanin) | MeOH / H₂O / AcOH | 11.8 - 12.4 | MS |
Method Selection Workflow
Decision workflow for selecting the optimal HPLC method for D-HPG and its derivatives.
References
- Title: Peptide core-based multi-arm linkers (US20160208020A1)
-
Title: Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]
-
Title: Glycoprotein mimetic materials - synthetic methods and study of viral inhibition properties Source: DSpace@MIT URL: [Link]
-
Title: Biosynthesis and translational control of terminal-alkyne amino acids Source: eScholarship (University of California) URL: [Link]
Validating Bioorthogonal Tags Using (2R)-2-Aminohex-5-ynoic Acid (D-HPG) In Vivo
An in-depth technical comparison guide for validating bioorthogonal tags using (2R)-2-aminohex-5-ynoic acid (D-HPG) in vivo.
Executive Summary
When designing in vivo bioorthogonal labeling experiments, the stereochemistry of the non-canonical amino acid (ncAA) probe dictates its biological fate. While the (2S) enantiomer, L-homopropargylglycine (L-HPG), is the gold standard for profiling mammalian nascent proteomes via Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), its (2R) counterpart—(2R)-2-aminohex-5-ynoic acid (D-HPG) —offers a radically different utility.
Because mammalian translational machinery strictly utilizes L-amino acids, D-HPG is completely invisible to the host's methionyl-tRNA synthetase (MetRS)[1]. Instead, D-HPG is selectively hijacked by bacterial Mur ligases and incorporated into the peptidoglycan (PG) stem peptide of the bacterial cell wall. This stereochemical divergence allows researchers to pulse-label an entire organism and selectively click-label the gut microbiota or pathogenic bacteria without generating background signal from the host's actively translating tissues[2].
Mechanistic Grounding: The Stereochemical Sorting of ncAAs
To understand the utility of D-HPG, we must examine the causality of its metabolic incorporation. In a complex host-microbiome environment, amino acid pools are subjected to stereospecific sorting:
-
Host Translation: Mammalian MetRS strictly charges tRNAs with L-amino acids. L-HPG acts as a methionine surrogate and is incorporated globally into the host's nascent proteome.
-
Bacterial Cell Wall Synthesis: Bacteria utilize D-amino acids (e.g., D-alanine, D-glutamate) to construct the cross-linked peptidoglycan layer, providing structural integrity. Bacterial Mur ligases (specifically MurE and MurF) are highly permissive to D-amino acid analogs containing terminal alkynes, allowing D-HPG to be seamlessly integrated into the growing PG chain[3].
Stereochemical sorting of L-HPG and D-HPG in a host-microbiome environment.
Comparative Analysis: D-HPG vs. Alternative Bioorthogonal Tags
As a Senior Application Scientist, selecting the correct probe requires balancing incorporation efficiency, chemical stability, and background noise.
D-HPG vs. L-HPG
While chemically identical in mass and reactivity, their targets are mutually exclusive. L-HPG labels the global proteome; D-HPG specifically labels bacterial PG. Using them in parallel cohorts provides a perfect host-vs-microbiome dual-validation strategy.
D-HPG vs. D-Propargylglycine (D-PG)
Both are alkyne-bearing D-amino acids. D-PG (5 carbons) is structurally closer to D-alanine, making it highly efficient for Mur ligase incorporation in standard E. coli models[2]. D-HPG (6 carbons) contains an extra methylene group. While slightly bulkier, D-HPG is uniquely suited for synthesizing bioorthogonal glycopeptide antibiotic analogs (e.g., vancomycin or ramoplanin derivatives), where the homopropargyl side chain better mimics the native 4-hydroxyphenylglycine (HPG) residues found in these complex scaffolds[4].
D-HPG vs. Azido-D-alanine (ADA)
ADA utilizes an azide handle, enabling copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). However, azides are susceptible to biological reduction to amines in the highly reducing environment of the mammalian gut or liver, leading to signal loss. D-HPG's terminal alkyne is biologically inert and metabolically stable in vivo, though it requires Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) post-fixation.
Quantitative Performance Data
| Feature | (2R)-D-HPG | (2S)-L-HPG | D-Propargylglycine (D-PG) | Azido-D-alanine (ADA) |
| Primary Target | Bacterial Peptidoglycan | Mammalian Proteome | Bacterial Peptidoglycan | Bacterial Peptidoglycan |
| Carbon Chain Length | 6 Carbons | 6 Carbons | 5 Carbons | 3 Carbons |
| Bioorthogonal Handle | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne | Azide |
| Required Click Chemistry | CuAAC (Copper-dependent) | CuAAC (Copper-dependent) | CuAAC (Copper-dependent) | SPAAC (Copper-free) |
| In Vivo Stability | High (Inert to reduction) | High (Inert to reduction) | High (Inert to reduction) | Moderate (Prone to reduction) |
| Host Background Signal | Negligible | Very High | Negligible | Negligible |
Self-Validating Experimental Protocol: In Vivo Microbiota Labeling
To ensure scientific integrity, every bioorthogonal workflow must be a self-validating system. The following protocol describes the in vivo pulse-chase labeling of gut microbiota using D-HPG, incorporating strict causality and necessary controls.
Step 1: In Vivo Pulse (Metabolic Labeling)
-
Preparation: Prepare a 20 mM solution of D-HPG in sterile PBS.
-
Administration: Administer 200 µL of the D-HPG solution to the murine model via oral gavage.
-
Causality: Oral gavage delivers the probe directly to the gastrointestinal tract, maximizing local concentration for the microbiota while allowing systemic absorption to clear rapidly.
-
-
Controls Required:
-
Cohort A (Experimental): D-HPG.
-
Cohort B (Stereo-Control): L-HPG (Validates that host tissue will light up, while D-HPG will not).
-
Cohort C (Vehicle): PBS only (Establishes baseline autofluorescence).
-
Step 2: Harvest and Fixation
-
Harvest: After a 4-hour pulse, euthanize the animal and rapidly excise the intestinal tissue and luminal contents.
-
Fixation: Immediately homogenize the contents in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Causality: Fixation is critical. It not only preserves the cellular architecture but immediately halts Mur ligase and proteolytic activity, ensuring the labeling represents a precise temporal snapshot of PG synthesis.
-
Step 3: CuAAC Click Reaction
-
Permeabilization: Wash the fixed bacterial suspension in PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Reaction Cocktail: Prepare the CuAAC master mix: 1 mM CuSO4, 1 mM THPTA ligand, 2 mM Sodium Ascorbate, and 5 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) in PBS.
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) mediated degradation of the bacterial cell wall.
-
-
Incubation: Incubate the bacterial suspension in the master mix for 30 minutes at room temperature in the dark.
-
Validation Control: Run a parallel D-HPG sample using a Copper-Free master mix (omit CuSO4).
-
Causality: This is mandatory to rule out non-specific, non-covalent binding of the hydrophobic azide-fluorophore to the bacterial surface.
-
Step 4: Analysis
-
Washing: Wash the cells 3x with PBS containing 1% BSA to remove unreacted dye.
-
Flow Cytometry / Microscopy: Analyze the suspension. The D-HPG cohort should exhibit high fluorescence, the Copper-Free control should match the Vehicle baseline, and the L-HPG cohort should show minimal bacterial labeling but massive host epithelial labeling.
Self-validating experimental workflow for in vivo D-HPG labeling and detection.
References
-
Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes Source: ACS Chemical Biology URL:[Link]
-
Metabolic Labeling of Peptidoglycan with NIR-II Dye Enables In Vivo Imaging of Gut Microbiota Source: Angewandte Chemie International Edition URL:[Link]
-
Syntheses around the Transglycosylation Step in Peptidoglycan Biosynthesis Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Assembling the glycopeptide antibiotic scaffold: The biosynthesis of A47934 from Streptomyces toyocaensis NRRL15009 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
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